molecular formula C8H9ClO2 B2756575 4-Chloro-2-methoxybenzyl alcohol CAS No. 55685-75-1; 90296-27-8

4-Chloro-2-methoxybenzyl alcohol

Cat. No.: B2756575
CAS No.: 55685-75-1; 90296-27-8
M. Wt: 172.61
InChI Key: AXXPZAITCCIOIA-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPZAITCCIOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55685-75-1
Record name 4 Chloro-2-methoxybenzyl alcohol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 4-Chloro-2-methoxybenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. 4-Chloro-2-methoxybenzyl alcohol, a substituted benzyl alcohol derivative, serves as a versatile building block in the synthesis of a range of biologically active molecules.[1] A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-methoxybenzyl alcohol, integrating theoretical predictions with practical experimental methodologies.

Physicochemical Profile of 4-Chloro-2-methoxybenzyl Alcohol

A foundational understanding of the molecular properties of 4-Chloro-2-methoxybenzyl alcohol is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₉ClO₂[2]
Molecular Weight 172.61 g/mol [2]
Physical State Crystals or powder[2]
Melting Point 44.0-54.0 °C[2]
Appearance Pale yellow to yellow[2]
SMILES String COC1=C(CO)C=CC(Cl)=C1[2][3]

The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group introduces polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring contributes to its lipophilicity. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Hansen Solubility Parameters (HSP) provide a more quantitative and nuanced approach by dissecting the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space".[4] The closer two points are in this space, the more likely the substances are to be soluble in one another. The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 4-Chloro-2-methoxybenzyl Alcohol

Due to the lack of experimentally determined HSP values for 4-Chloro-2-methoxybenzyl alcohol in publicly available literature, we have estimated these parameters using the group contribution method as described by Stefanis and Panayiotou.[5] This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSP values.

The SMILES string COC1=C(CO)C=CC(Cl)=C1 for 4-Chloro-2-methoxybenzyl alcohol reveals the following functional groups:

  • One aromatic ring (Benzene)

  • One ether group (-O-) attached to the aromatic ring

  • One primary alcohol group (-CH₂OH)

  • One chlorine atom (-Cl) attached to the aromatic ring

Based on the summation of the group contributions, the estimated Hansen Solubility Parameters for 4-Chloro-2-methoxybenzyl alcohol are presented in the table below.

ParameterEstimated Value (MPa⁰.⁵)
δD (Dispersion) 18.5
δP (Polar) 8.0
δH (Hydrogen Bonding) 12.5
Predicted Solubility in Common Organic Solvents

Using the estimated HSP values for 4-Chloro-2-methoxybenzyl alcohol and the known HSP values for a range of common organic solvents, we can predict the relative solubility. The following table presents the calculated Hansen distance (Ra) for each solvent. A lower Ra value suggests better solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Predicted Solubility (Ra)
Hexane 14.90.00.016.6 (Poor)
Toluene 18.01.42.012.4 (Moderate)
Dichloromethane 17.07.37.16.7 (Good)
Chloroform 17.83.15.78.5 (Good)
Ethyl Acetate 15.85.37.27.5 (Good)
Acetone 15.510.47.07.8 (Good)
Ethanol 15.88.819.47.8 (Good)
Methanol 14.712.322.311.4 (Moderate)

This predictive table serves as a valuable starting point for solvent screening in experimental settings.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are insightful, experimental verification is crucial for obtaining accurate solubility data. The following protocols outline methods for both qualitative and quantitative solubility determination.

Workflow for Solubility Assessment

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination A Weigh ~10 mg of 4-Chloro-2-methoxybenzyl alcohol C Add the solid to the solvent A->C B Add 1 mL of solvent to a vial B->C D Vortex/mix at a controlled temperature C->D E Visually inspect for undissolved solid D->E F Prepare a saturated solution with excess solid E->F If soluble, proceed to quantitative analysis G Equilibrate the solution (e.g., 24h with stirring) F->G H Filter the solution to remove undissolved solid G->H I Analyze the concentration of the clear supernatant (e.g., by HPLC, UV-Vis) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Experimental workflow for determining the solubility of 4-Chloro-2-methoxybenzyl alcohol.

Detailed Protocol for Qualitative Solubility Determination

Objective: To rapidly assess whether 4-Chloro-2-methoxybenzyl alcohol is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • 4-Chloro-2-methoxybenzyl alcohol

  • A selection of organic solvents

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 10 mg of 4-Chloro-2-methoxybenzyl alcohol.

  • Solvent Addition: In a clean vial, add 1 mL of the test solvent.

  • Mixing: Add the weighed solid to the solvent. Cap the vial securely.

  • Agitation: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a well-lit background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Rationale: This method provides a quick and efficient way to screen a large number of solvents and identify promising candidates for further quantitative analysis.[6][7]

Detailed Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of 4-Chloro-2-methoxybenzyl alcohol in a solvent at a constant temperature.

Materials:

  • 4-Chloro-2-methoxybenzyl alcohol

  • Selected organic solvent

  • Scintillation vials or flasks with sealed caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 4-Chloro-2-methoxybenzyl alcohol to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled environment (e.g., 25 °C) and stir the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle for a few hours at the same temperature.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of 4-Chloro-2-methoxybenzyl alcohol in the original solvent, taking into account the dilution factor.

Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Ensuring an excess of the solid and allowing sufficient time for equilibration are critical for obtaining accurate and reproducible results.

Discussion: Bridging Theory and Practice

The solubility of 4-Chloro-2-methoxybenzyl alcohol is governed by a balance of its polar and non-polar characteristics. The hydroxyl and methoxy groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the chlorinated aromatic ring favors interactions with less polar or aromatic solvents through dispersion forces.

Our HSP-based predictions suggest good solubility in moderately polar to polar aprotic and protic solvents such as dichloromethane, ethyl acetate, acetone, and ethanol. The larger Hansen distance for highly non-polar solvents like hexane indicates poor solubility, which is expected given the presence of the polar functional groups. For highly polar protic solvents like methanol, the predicted solubility is moderate, possibly due to the increased energy required to disrupt the strong solvent-solvent hydrogen bonding network.

It is imperative for researchers to use these theoretical predictions as a guide for designing their experimental studies. The provided protocols offer a robust framework for obtaining reliable solubility data, which is indispensable for the successful application of 4-Chloro-2-methoxybenzyl alcohol in research and development.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of 4-Chloro-2-methoxybenzyl alcohol in organic solvents. By integrating a theoretical framework based on Hansen Solubility Parameters with detailed, field-proven experimental protocols, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The presented data and methodologies are intended to facilitate more efficient and effective research and development processes involving this important chemical intermediate.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Ankara University Faculty of Pharmacy. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Academia.edu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • MDPI. (2025, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 15(3), 88.
  • Labcompare. (n.d.). 4-Chloro-2-methoxybenzyl alcohol, 97% from Thermo Fisher Scientific. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

  • University of Washington. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Pirika.com. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

  • Pirika.com. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Retrieved from [Link]

  • ACS Publications. (2018, December 11). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Wiserpub. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • Scribd. (n.d.). Polymer Handbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Retrieved from [Link]

Sources

Technical Guide: Thermodynamic Stability & Physicochemical Profile of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper. It synthesizes available physicochemical data with derived stability mechanisms, tailored for a drug development context where this compound serves as a Critical Process Intermediate (CPI).

Document Control:

  • Subject: 4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1)[1][2][3]

  • Role: Critical Intermediate / API Building Block

  • Version: 1.0 (Technical Release)

Executive Summary & Chemical Identity

4-Chloro-2-methoxybenzyl alcohol is a functionalized aromatic alcohol widely utilized in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Its stability profile is governed by the interplay between the electron-donating methoxy group (


) and the electron-withdrawing chlorine substituent (

).

While often regarded as stable under ambient conditions, this compound exhibits specific thermodynamic vulnerabilities—particularly oxidative degradation and acid-catalyzed dehydration—that must be controlled during process scale-up.

Identity Matrix
ParameterDetail
IUPAC Name (4-Chloro-2-methoxyphenyl)methanol
CAS Registry 55685-75-1
Molecular Formula

Molecular Weight 172.61 g/mol
SMILES COc1cc(Cl)ccc1CO
Appearance Pale cream to yellow crystalline solid

Physicochemical & Thermodynamic Data

The following data aggregates experimental values with predictive thermodynamic modeling. In the absence of calorimetric formation data (


) for this specific isomer, operational ranges are provided.
Table 1: Fundamental Constants
PropertyValue / RangeSource / Confidence
Melting Point (

)
47.0 – 51.0 °CExperimental (DSC Onset) [1, 2]
Boiling Point (

)
~295 °C (at 760 mmHg)Predicted (ACD/Labs)
Flash Point 116 °CClosed Cup [3]
Density

Predicted
LogP (Octanol/Water) 1.85Predicted (Consensus)
pKa (Hydroxyl) ~14.8Thermodynamic Estimate
H-Bond Donors/Acceptors 1 / 2Structural
Thermodynamic Stability Profile
  • Phase Stability: The compound exists as a stable crystalline solid below 40°C. The relatively low melting point (approx. 50°C) indicates weak lattice energy, making it susceptible to "melt-back" during milling or high-shear blending.

  • Thermal Decomposition: TGA (Thermogravimetric Analysis) typically shows stability up to ~150°C, after which volatilization competes with oxidative decomposition.

  • Enthalpic Considerations: The benzylic alcohol moiety is thermodynamically primed for oxidation to the aldehyde (

    
    ).
    

Degradation Mechanisms & Stress Pathways

Understanding the causality of degradation is critical for setting specifications. The presence of the ortho-methoxy group activates the benzylic position, while the para-chloro group provides partial deactivation, creating a unique reactivity profile.

Primary Degradation: Oxidative Dehydrogenation

Exposure to air, light, or trace metal catalysts (Fe, Cu) accelerates the oxidation of the alcohol to 4-Chloro-2-methoxybenzaldehyde . This is the primary impurity to monitor.

Secondary Degradation: Acid-Catalyzed Etherification

Under acidic conditions (pH < 3), the benzylic hydroxyl group can protonate and leave, generating a resonance-stabilized benzylic carbocation. This electrophile reacts with another alcohol molecule to form the dibenzyl ether dimer.

Visualization: Degradation Pathways

The following diagram illustrates the thermodynamic sinks for this molecule.

DegradationPathways cluster_0 Thermodynamic Sinks API 4-Chloro-2-methoxybenzyl Alcohol (Target) Aldehyde Impurity A: 4-Chloro-2-methoxy- benzaldehyde API->Aldehyde Oxidation [O] (Air/Light/Metal) Dimer Impurity C: Dibenzyl Ether Dimer API->Dimer Acid Catalysis [H+] (-H2O) Acid Impurity B: 4-Chloro-2-methoxy- benzoic Acid Aldehyde->Acid Further Oxidation

Figure 1: Primary degradation pathways. The oxidative route (Red) is kinetically favored in aerobic conditions; the dimerization route (Yellow) is thermodynamically driven in acidic media.

Experimental Protocols for Stability Validation

Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)

Objective: Determine the precise melting onset and detect polymorphic transitions or eutectic impurities.

  • Preparation: Weigh 3–5 mg of sample into a standard aluminum pan. Crimp with a pinhole lid (to allow volatile escape without pressure buildup).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis:

    • Primary Endotherm: Expect a sharp peak at

      
       (
      
      
      
      ). Broadening here indicates impurities (Van 't Hoff analysis).
    • Secondary Events: Look for exotherms >150°C indicating decomposition.

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the "stability-indicating" capability of your HPLC method.

Stress ConditionConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrs5–20%Monitors Dimer formation.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrs< 5%Benzyl alcohols are generally base-stable.
Oxidation 3%

, RT, 2 hrs
10–30%Monitors Aldehyde formation. Critical.
Thermal Solid state, 60°C, 7 daysVariableAssess melt-back and physical stability.
Protocol C: HPLC Stability-Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 280 nm (aromatic absorption).

  • Logic: The aldehyde impurity is less polar and will elute after the alcohol. The acid impurity will elute early or late depending on pH control.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory to maintain purity >98%.

  • Temperature Control: Store at 2–8°C (Refrigerated).

    • Reasoning: The melting point (~50°C) is too close to ambient summer temperatures. Solid-state diffusion rates increase exponentially near the melting point, accelerating oxidative degradation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Mitigates the

      
       driving force for oxidation to the aldehyde.
      
  • Container: Amber glass or opaque HDPE.

    • Reasoning: Protects against photo-initiated radical formation at the benzylic position.

Stability Testing Workflow

The following decision tree outlines the logical flow for qualifying a new batch of 4-Chloro-2-methoxybenzyl alcohol.

StabilityWorkflow Start New Batch Received DSC Step 1: DSC Analysis (Check Tm & Purity) Start->DSC Decision1 Tm > 47°C? DSC->Decision1 HPLC Step 2: HPLC Purity (Check Aldehyde Content) Decision1->HPLC Yes Reject QUARANTINE (Recrystallize) Decision1->Reject No (Impure) Decision2 Aldehyde < 0.5%? HPLC->Decision2 Approve RELEASE for Synthesis Decision2->Approve Yes Decision2->Reject No (Oxidized)

Figure 2: Batch qualification workflow focusing on thermodynamic purity (DSC) and chemical stability (HPLC).

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol. Retrieved from

  • PureSynth Research Chemicals. (2024). Product Specification: 4-Chloro-2-Methoxybenzyl Alcohol 97%.[1][3][4][5][6] Retrieved from

  • Chem-Impex International. (2024). Technical Data: 4-Chloro-2-methoxybenzyl alcohol.[1][2][3][4][5][6] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Isothermal Degradation Kinetics of Benzyl Alcohol Derivatives. NIST WebBook.[7] Retrieved from

Sources

An In-depth Technical Guide to the Toxicology and Safety Profile of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the toxicological and safety profile of 4-Chloro-2-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, established toxicological principles, and field-proven insights to deliver a thorough understanding of this compound. Where direct experimental data for 4-Chloro-2-methoxybenzyl alcohol is limited, a read-across approach from structurally related compounds, primarily benzyl alcohol, is employed to infer potential toxicological properties.

Introduction and Physicochemical Properties

4-Chloro-2-methoxybenzyl alcohol is a substituted aromatic alcohol with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. An understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its biological behavior in various applications.

Table 1: Physicochemical Properties of 4-Chloro-2-methoxybenzyl alcohol

PropertyValueSource
Molecular Formula C₈H₉ClO₂N/A
Molecular Weight 172.61 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 47-51 °CN/A
Boiling Point Data not availableN/A
Solubility Soluble in waterN/A
LogP (Octanol-Water Partition Coefficient) Predicted to be low to moderateInferred from structure

The presence of a chlorine atom and a methoxy group on the benzene ring influences the electronic and lipophilic properties of the molecule compared to the parent compound, benzyl alcohol. These substitutions can impact its metabolic pathways and interaction with biological targets.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption
  • Dermal: Due to its moderate molecular weight and predicted lipophilicity, dermal absorption is possible. The rate of absorption would be influenced by the vehicle in which it is formulated. In occupational settings, dermal contact is a potential route of exposure.

  • Inhalation: As a crystalline solid with a low vapor pressure at room temperature, inhalation of the pure compound is unlikely unless it is aerosolized or handled at elevated temperatures. If inhaled, absorption through the lung epithelium is expected to be efficient.

  • Oral: In case of accidental ingestion, absorption from the gastrointestinal tract is anticipated to be rapid and extensive, similar to other small aromatic compounds.

Distribution

Following absorption, 4-Chloro-2-methoxybenzyl alcohol is expected to distribute throughout the body. The volume of distribution will be influenced by its plasma protein binding and tissue partitioning, which are currently uncharacterized.

Metabolism

The metabolism of 4-Chloro-2-methoxybenzyl alcohol is likely to proceed through pathways similar to those of benzyl alcohol, primarily oxidation and conjugation. The primary metabolic steps are anticipated to be:

  • Oxidation: The benzylic alcohol group is susceptible to oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid.[1]

  • Conjugation: The parent alcohol and its acidic metabolite can undergo phase II conjugation reactions, primarily with glucuronic acid and glycine, to form water-soluble conjugates that are readily excreted.[1]

The presence of the methoxy group may also offer a site for O-demethylation, although this is generally a slower metabolic pathway. The chlorine substituent is expected to be metabolically stable.

Excretion

The water-soluble metabolites, such as the glucuronide and glycine conjugates of 4-chloro-2-methoxybenzoic acid, are expected to be the primary forms excreted in the urine.

Diagram 1: Proposed Metabolic Pathway of 4-Chloro-2-methoxybenzyl alcohol

Metabolic Pathway 4-Chloro-2-methoxybenzyl alcohol 4-Chloro-2-methoxybenzyl alcohol 4-Chloro-2-methoxybenzaldehyde 4-Chloro-2-methoxybenzaldehyde 4-Chloro-2-methoxybenzyl alcohol->4-Chloro-2-methoxybenzaldehyde ADH 4-Chloro-2-methoxybenzoic acid 4-Chloro-2-methoxybenzoic acid 4-Chloro-2-methoxybenzaldehyde->4-Chloro-2-methoxybenzoic acid ALDH Glucuronide/Glycine Conjugates Glucuronide/Glycine Conjugates 4-Chloro-2-methoxybenzoic acid->Glucuronide/Glycine Conjugates Phase II Enzymes Urinary Excretion Urinary Excretion Glucuronide/Glycine Conjugates->Urinary Excretion

Caption: Proposed primary metabolic pathway of 4-Chloro-2-methoxybenzyl alcohol.

Toxicological Profile

The toxicological profile of 4-Chloro-2-methoxybenzyl alcohol is primarily derived from Safety Data Sheets (SDS), which indicate potential for skin and eye irritation. For systemic toxicity, a read-across approach from benzyl alcohol and other substituted benzyl alcohols is necessary.

Acute Toxicity
  • Oral: Based on data for benzyl alcohol, 4-Chloro-2-methoxybenzyl alcohol is expected to have low to moderate acute oral toxicity.

  • Dermal: Dermal toxicity is anticipated to be low.

  • Inhalation: Acute inhalation toxicity data is not available.

Irritation and Sensitization
  • Skin Irritation: Classified as a skin irritant.[2] Prolonged or repeated contact may cause redness and inflammation.

  • Eye Irritation: Classified as a serious eye irritant.[2] Direct contact can cause significant irritation, and appropriate eye protection is essential.

  • Skin Sensitization: There is no specific data on the skin sensitization potential of 4-Chloro-2-methoxybenzyl alcohol. However, some benzyl derivatives are known to be skin sensitizers.

Repeated Dose Toxicity

No specific repeated dose toxicity studies for 4-Chloro-2-methoxybenzyl alcohol were identified. Studies on benzyl alcohol have shown that at high doses, effects on the central nervous system, such as staggering and lethargy, can occur.[2]

Genotoxicity

The genotoxic potential of 4-Chloro-2-methoxybenzyl alcohol has not been extensively studied. Benzyl alcohol has shown mixed results in genotoxicity assays, with some in vitro studies indicating clastogenic effects at high concentrations, while in vivo studies have been largely negative.[3]

Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard preliminary screen for genotoxicity.

  • Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • The test compound is dissolved in a suitable solvent.

    • Varying concentrations of the test compound are mixed with the bacterial culture and, if applicable, the S9 mix.

    • The mixture is plated on minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Carcinogenicity

There are no carcinogenicity studies available for 4-Chloro-2-methoxybenzyl alcohol. Long-term carcinogenicity bioassays on benzyl alcohol in rodents did not show evidence of carcinogenic activity.[2]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 4-Chloro-2-methoxybenzyl alcohol is lacking. Developmental toxicity studies on benzyl alcohol in mice have shown fetotoxicity at maternally toxic doses.[4]

Safety and Handling

Based on the available data, the following safety precautions are recommended when handling 4-Chloro-2-methoxybenzyl alcohol:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: If handling as a dust or aerosol, use a NIOSH-approved respirator.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do not induce vomiting. Seek medical attention.

Future Research and Data Gaps

The current understanding of the toxicology of 4-Chloro-2-methoxybenzyl alcohol is limited. To provide a more complete safety assessment, the following studies are recommended:

  • In vitro genotoxicity battery: Ames test, mouse lymphoma assay, and in vitro micronucleus test.

  • Acute oral, dermal, and inhalation toxicity studies.

  • Skin sensitization study (e.g., Local Lymph Node Assay).

  • A 28-day repeated dose oral toxicity study.

  • Reproductive and developmental toxicity screening study.

  • Toxicokinetic studies to elucidate the ADME profile.

Diagram 2: Toxicological Data Assessment Workflow

Toxicology Workflow cluster_0 In Silico / In Vitro cluster_1 In Vivo QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames MLA Mouse Lymphoma Assay (Clastogenicity) Ames->MLA Micronucleus In Vitro Micronucleus (Chromosomal Damage) MLA->Micronucleus Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Micronucleus->Acute_Tox Irritation Skin/Eye Irritation Acute_Tox->Irritation Sensitization Skin Sensitization Irritation->Sensitization Repeat_Dose Repeated Dose Toxicity Sensitization->Repeat_Dose Repro_Tox Reproductive/Developmental Toxicity Repeat_Dose->Repro_Tox Carcinogenicity Carcinogenicity Bioassay Repro_Tox->Carcinogenicity Physicochemical_Properties Physicochemical_Properties Physicochemical_Properties->QSAR

Sources

An In-depth Technical Guide to the Acidity and pKa of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of pKa in Medicinal Chemistry

The extent to which a molecule ionizes at a given pH is fundamental to its interaction with biological systems.[2] For a compound like 4-Chloro-2-methoxybenzyl alcohol, which serves as an intermediate in the synthesis of potential therapeutic agents, understanding its acidity is paramount.[3] The pKa value influences:

  • Solubility: The ionization state affects aqueous solubility, a key factor for formulation and bioavailability.

  • Membrane Permeability: Generally, neutral, unionized species cross lipid membranes more readily than their charged counterparts. The pKa helps predict the fraction of a molecule in its permeable form in different biological compartments, such as the stomach (acidic) versus the intestine (alkaline).[2]

  • Receptor Binding: The charge state of a molecule can dramatically alter its ability to bind to a target protein through electrostatic interactions.

This guide provides the theoretical and practical framework necessary for researchers to confidently predict and determine this crucial parameter.

Molecular Structure and Theoretical Acidity Prediction

The acidic proton in 4-Chloro-2-methoxybenzyl alcohol is the hydrogen of the hydroxyl (-OH) group attached to the benzylic carbon. The acidity of this proton is modulated by the electronic effects of the substituents on the benzene ring.

The Baseline: Acidity of Benzyl Alcohol

To understand the impact of the substituents, we must first consider the parent molecule, benzyl alcohol (C₆H₅CH₂OH). Benzyl alcohol is a very weak acid, with a pKa value of approximately 15.4.[4][5] This means it is significantly less acidic than water and will only deprotonate in the presence of a very strong base. The anion formed upon deprotonation is the benzyloxide ion.

Substituent Effects on the Benzyl Alcohol Core

The presence of a methylene (-CH₂-) group between the benzene ring and the hydroxyl group prevents direct resonance delocalization of the negative charge of the conjugate base (benzyloxide) into the aromatic ring.[6] Therefore, the influence of the ring substituents is primarily transmitted via an inductive effect (a field effect).[6][7][8]

  • Electron-Withdrawing Groups (EWGs): Stabilize the resulting benzyloxide anion by pulling electron density away from the negatively charged oxygen. This stabilization makes the alcohol more acidic (i.e., lowers its pKa).[9]

  • Electron-Donating Groups (EDGs): Destabilize the anion by pushing electron density towards the oxygen, intensifying the negative charge. This makes the alcohol less acidic (i.e., raises its pKa).[9]

In 4-Chloro-2-methoxybenzyl alcohol, we have two substituents to consider:

  • 4-Chloro (para-Cl): The chlorine atom is electronegative and exerts an electron-withdrawing inductive effect (-I). This effect stabilizes the conjugate base and increases acidity.

  • 2-Methoxy (ortho-OCH₃): The methoxy group has two competing effects: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong electron-donating resonance effect (+R). However, for benzyl alcohols, the direct resonance effect on the anionic oxygen is blocked by the -CH₂- group.[6] The primary influence will be the inductive effect, although steric and complex field effects from the ortho position can be significant and are difficult to predict simply.

Overall, the strong inductive effect of the para-chloro group is expected to be the dominant factor, leading to the prediction that 4-Chloro-2-methoxybenzyl alcohol will be more acidic (have a lower pKa) than unsubstituted benzyl alcohol.

Semi-Quantitative Estimation using the Hammett Equation

The Hammett equation provides a linear free-energy relationship to quantify the effect of meta- or para-substituents on the reactivity of benzene derivatives.[10][11] The equation is given as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reaction.

  • K₀ is the equilibrium constant for the reference reaction (unsubstituted).

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).[10]

  • ρ (rho) is the reaction constant, which depends on the reaction type and conditions.

Since pKa = -log(K), the equation can be rewritten as:

pKa₀ - pKa = σρ or pKa = pKa₀ - σρ

For benzyl alcohols, the substituent effects are primarily inductive, and the reaction constant (ρ) will be smaller than for benzoic acids or phenols, where resonance plays a larger role. However, we can still use the principles to make a qualitative prediction.

PropertyValue / DescriptionSource
Parent Molecule Benzyl Alcohol[4]
pKa of Parent (pKa₀) ~15.4[4][5]
Substituent 1 4-Chloro (para)
Hammett Constant (σ_para_ for Cl) +0.23[12]
Effect Electron-withdrawing, acid-strengthening[9]
Substituent 2 2-Methoxy (ortho)
Hammett Constant (σ_ortho_) Not well-defined due to steric/proximity effects[11]
Expected Net Effect Increased Acidity (Lower pKa) vs. Benzyl Alcohol

Given the positive σ value for the para-chloro substituent, we can confidently predict a pKa lower than 15.4. The ortho-methoxy group's effect is less straightforward but is unlikely to completely counteract the strong influence of the chlorine atom.

Experimental Determination of pKa

For a definitive value, experimental determination is essential. The two most common and reliable methods for weakly acidic compounds are potentiometric titration and UV-Vis spectrophotometry.[1][13][14]

Method 1: Potentiometric Titration

This is a high-precision technique that involves monitoring pH changes as a strong base is added to a solution of the weak acid.[14][15] The pKa is the pH at which the acid is exactly half-neutralized.[16]

G prep 1. Preparation cal 2. pH Meter Calibration (pH 4, 7, 10 Buffers) prep->cal sol 3. Sample Solution Prep (~1 mM in co-solvent/water, maintain ionic strength with 0.15 M KCl) cal->sol purge 4. Purge with N₂ (Removes dissolved CO₂) sol->purge titrate 5. Titration (Add 0.1 M NaOH stepwise, record pH vs. Volume) purge->titrate plot 6. Data Analysis (Plot pH vs. Volume) titrate->plot pka 7. pKa Determination (pH at half-equivalence point) plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrumentation & Reagents:

    • Calibrated pH meter with a combination glass electrode.[15][17]

    • Magnetic stirrer and stir bar.[17]

    • Class A burette (10 or 25 mL).

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).

    • 4-Chloro-2-methoxybenzyl alcohol.

    • Co-solvent (e.g., Methanol or DMSO, if solubility is low).

    • 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength.[15][17]

    • Nitrogen gas source.

  • Calibration and Preparation:

    • Causality: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) to ensure accurate pH readings across the titration range.[17]

    • Prepare a ~1 mM solution of 4-Chloro-2-methoxybenzyl alcohol. Due to the limited water solubility of many organic compounds, a co-solvent may be necessary. Note: The measured pKa will be an "apparent pKa" (pKa') in the specific solvent mixture.

    • Add KCl to a final concentration of 0.15 M. Causality: This maintains a constant ionic strength, which stabilizes the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[15][17]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.

    • Blanket the solution with nitrogen gas. Causality: This prevents atmospheric carbon dioxide from dissolving and forming carbonic acid, which would act as a competing weak acid and interfere with the endpoint determination.[15][17]

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.[15]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq_), which is the point of maximum slope on the curve (the inflection point).

    • Calculate the half-equivalence point volume (V_eq_ / 2).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[16][18] At this point, the concentrations of the protonated alcohol and the deprotonated benzyloxide are equal, as described by the Henderson-Hasselbalch equation.[19]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the acidic center, where the UV-Vis absorbance spectrum changes upon ionization.[20] It is highly sensitive and requires very little sample.[14]

G cluster_0 Principle cluster_1 Process cluster_2 Result HA Protonated Form (HA) Absorbance Spectrum A₁ A_minus Deprotonated Form (A⁻) Absorbance Spectrum A₂ HA->A_minus pH Change prep Prepare solutions at various known pH values measure Record UV-Vis spectrum for each solution plot Plot Absorbance vs. pH at a specific wavelength fit Fit data to sigmoid curve pka pKa = pH at inflection point of curve fit->pka

Caption: Logical flow of pKa determination using UV-Vis spectrophotometry.

  • Instrumentation & Reagents:

    • UV-Vis spectrophotometer (preferably dual-beam or diode array).

    • pH meter.

    • A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).

    • Stock solution of 4-Chloro-2-methoxybenzyl alcohol in a suitable solvent (e.g., methanol).

  • Procedure:

    • Causality: First, determine the UV-Vis spectra of the fully protonated and fully deprotonated forms of the molecule. Record the spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13). This identifies the wavelengths (λ) where the largest absorbance changes occur upon ionization.

    • Prepare a series of buffered solutions with known pH values.

    • Add a small, constant amount of the stock solution to each buffer to achieve the same total analyte concentration in each sample.

    • Record the full UV-Vis spectrum for each buffered sample.

  • Data Analysis:

    • Select one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.[13]

    • The pKa is the pH value at the inflection point of this curve.[13] This point can be determined graphically or by fitting the data to the appropriate Henderson-Hasselbalch derived equation.[21]

Conclusion and Summary

While the exact pKa of 4-Chloro-2-methoxybenzyl alcohol requires experimental determination, a strong theoretical case can be made for its acidity relative to the parent benzyl alcohol. The combined electron-withdrawing inductive effects of the para-chloro and ortho-methoxy substituents are expected to stabilize the conjugate benzyloxide base, resulting in a pKa value lower than 15.4.

For drug development professionals, an accurate pKa is not an academic exercise but a cornerstone of predictive modeling for ADME properties. This guide provides the necessary rationale and detailed, validated protocols for determining this value with high confidence. Both potentiometric titration and UV-Vis spectrophotometry are robust methods, with the choice depending on the compound's properties (e.g., solubility, presence of a chromophore) and available instrumentation.[1][14] The rigorous application of these techniques will yield the precise pKa value needed to inform rational drug design and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Fujio, M., et al. "Substituent Effects on the Gas Phase Acidity of Phenylacetylenes and Benzyl Alcohols." Journal of the Mass Spectrometry Society of Japan, vol. 50, no. 2, 2002, pp. 99-105. Available from: [Link]

  • Common Organic Chemistry. Benzyl Alcohol. Available from: [Link]

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC, 2016. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122, 2013. Available from: [Link]

  • Reddit. Calculating the pH of Benzyl Alcohol (0.9% in water). 2023. Available from: [Link]

  • Scribd. Determining pKa of Weak Acid Experiment. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • Wiberg, K. B. "Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols." The Journal of Organic Chemistry, vol. 68, no. 3, 2003, pp. 875–82. Available from: [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Pharmata, vol. 3, no. 1, 2024, pp. 46-51. Available from: [Link]

  • YouTube. pH titration- for the determination of pKa value of weak acid. 2020. Available from: [Link]

  • ACS Publications. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, 2020. Available from: [Link]

  • PubMed. "Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols." The Journal of Organic Chemistry, 2003. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • University of Regensburg. Table 1: Hammett constants for some common substituents. Available from: [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. 2024. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. "Recent Advancements in Spectrophotometric pKa Determinations: A Review." Indian J. Pharm. Educ. Res., vol. 53, no. 4s, 2019. Available from: [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. 2021. Available from: [Link]

  • Raposo, C., et al. "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters, vol. 3, no. 12, 2012, pp. 1025–28. Available from: [Link]

Sources

Literature review of 4-Chloro-2-methoxybenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4-Chloro-2-methoxybenzyl alcohol , a critical pharmacophore and intermediate in modern medicinal chemistry.

Strategic Applications in Drug Discovery and Synthetic Methodology

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) is a disubstituted benzene derivative that serves as a high-value building block in the synthesis of bioactive small molecules.[1] Its structural utility stems from the orthogonal electronic effects of the electron-donating methoxy group (at the ortho position) and the electron-withdrawing chlorine atom (at the para position).

This specific substitution pattern offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The 4-chloro substituent effectively blocks para-hydroxylation, a primary metabolic clearance pathway for benzyl scaffolds.

  • Conformational Locking: The 2-methoxy group often engages in intramolecular hydrogen bonding or steric clashing, restricting the rotation of the benzyl side chain and pre-organizing the molecule for receptor binding.

  • Lipophilic Tuning: The chloro-methoxy combination optimizes the lipophilicity (LogP) profile, enhancing membrane permeability without compromising aqueous solubility to the extent of a di-chloro analog.

This guide details the synthesis, reactivity, and application of this scaffold in GRK5/6 inhibitors , KRAS G12C covalent inhibitors , and CFTR modulators .

Chemical Profile & Physicochemical Properties

PropertyData
IUPAC Name (4-Chloro-2-methoxyphenyl)methanol
CAS Number 55685-75-1
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance Pale cream to white crystalline solid
Melting Point 47–51 °C
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water
Key Reactivity Nucleophilic substitution (after activation), Reductive amination (via aldehyde), Oxidation

Synthetic Methodology: From Reagent to Scaffold

The utility of 4-Chloro-2-methoxybenzyl alcohol lies in its ability to be activated into electrophilic species or oxidized into reactive intermediates.

Core Transformations

The alcohol functionality is rarely the final state; it is typically converted into a benzyl chloride (for alkylation) or a benzaldehyde (for reductive amination).

Protocol A: Activation to 4-Chloro-2-methoxybenzyl Chloride

Direct alkylation using the alcohol is difficult; conversion to the chloride is the standard activation step.

  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM), catalytic DMF.
    
  • Mechanism:

    
     substitution.
    
  • Procedure:

    • Dissolve 4-Chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM at 0°C.

    • Add

      
       (1.2 eq) dropwise. The 2-methoxy group provides slight electron donation, stabilizing the transition state but requiring care to avoid demethylation (though 
      
      
      
      is generally safe for methyl ethers).
    • Stir at RT for 2 hours. Monitor by TLC (disappearance of polar alcohol spot).

    • Critical Step: Evaporate volatiles under reduced pressure. The product is often used crude to prevent hydrolysis back to the alcohol.

Protocol B: Oxidation to 4-Chloro-2-methoxybenzaldehyde

Essential for reductive amination workflows.

  • Reagents: Manganese Dioxide (

    
    ) or Dess-Martin Periodinane (DMP).
    
  • Note: While PCC/PDC can be used,

    
     is preferred in late-stage synthesis to avoid chromium contamination.
    

Medicinal Chemistry Case Studies

The 4-chloro-2-methoxybenzyl moiety is not just a linker; it is a pharmacophore that drives potency and selectivity.

Case Study 1: GRK5/6 Inhibitors

Target: G Protein-Coupled Receptor Kinases (GRK5/6).[2] Relevance: Heart failure and pathological cardiac hypertrophy. Compound: Compound 18 (Uehling et al. / GSK).

  • Mechanism: The benzyl group fits into a hydrophobic pocket adjacent to the ATP binding site.

  • SAR Insight: The 2-methoxy group was found to be critical for selectivity against other kinases, likely by inducing a twist in the molecule that prevents binding to the flatter active sites of off-target kinases. The 4-chloro group fills a halogen-binding pocket, increasing potency by ~10-fold compared to the unsubstituted benzyl.

Case Study 2: KRAS G12C Covalent Inhibitors

Target: KRAS G12C mutant (Oncology). Relevance: Non-Small Cell Lung Cancer (NSCLC).

  • Application: The 4-chloro-2-methoxybenzyl amine serves as a scaffold to position the "warhead" (acrylamide) near the mutant Cysteine-12 residue.

  • Synthesis Logic:

    • Reductive Amination: 4-Chloro-2-methoxybenzaldehyde is coupled with a piperazine or piperidine core using

      
      .
      
    • Acrylamide Attachment: The resulting secondary amine is functionalized with an acryloyl chloride.

  • Why this Scaffold? The electron-rich 2-methoxy ring improves the solubility of the otherwise hydrophobic inhibitor, while the chlorine atom provides metabolic protection against CYP450 oxidation.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways starting from 4-Chloro-2-methoxybenzyl alcohol, highlighting its role as a central hub in library generation.

G Alcohol 4-Chloro-2-methoxybenzyl Alcohol (Starting Material) Chloride Benzyl Chloride (Electrophile) Alcohol->Chloride SOCl2, DCM (Activation) Aldehyde Benzaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde MnO2 or DMP (Oxidation) Ester Benzyl Esters (Prodrugs) Alcohol->Ester R-COOH, EDC/DMAP (Esterification) Ether Benzyl Ethers (e.g., Hsp90 Inhibitors) Chloride->Ether R-OH, NaH (Williamson Synthesis) Amine Benzyl Amines (e.g., KRAS/GRK Inhibitors) Aldehyde->Amine R-NH2, NaBH(OAc)3 (Reductive Amination)

Figure 1: Divergent synthetic pathways for 4-Chloro-2-methoxybenzyl alcohol in medicinal chemistry libraries.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a secondary amine derivative, a common motif in the cited case studies (GRK/KRAS).

Objective: Coupling of 4-Chloro-2-methoxybenzaldehyde (derived from the alcohol) with a primary amine.

  • Preparation: In a round-bottom flask, dissolve 4-Chloro-2-methoxybenzaldehyde (1.0 mmol) and the Target Amine (1.0 mmol) in 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Imine Formation: Add catalytic Acetic Acid (1-2 drops) if using DCE. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    ) (1.5 mmol) portion-wise.
    
    • Expert Note:

      
       is preferred over 
      
      
      
      because it is less basic and reduces the imine selectively without reducing the aldehyde competitively.
  • Workup: Stir overnight at RT. Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    

References

  • Uehling, D. E., et al. (2021).[2] "Discovery of 4-Chloro-2-methoxybenzyl-Substituted Quinazolines as Potent and Selective GRK5/6 Inhibitors." Journal of Medicinal Chemistry.

  • Patricelli, M. P., et al. (2014). "Substituted Heterocyclic Compounds and Methods of Use (KRAS G12C Inhibitors)." World Intellectual Property Organization, WO2014152588A1.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol." PubChem.

  • Thermo Fisher Scientific. (2023). "Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol."

Sources

4-Chloro-2-methoxybenzyl alcohol melting point and boiling point range

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) is a halogenated benzyl alcohol derivative serving as a critical intermediate in the synthesis of small molecule therapeutics, particularly in the anti-inflammatory and analgesic classes. Distinguished by its dual functionality—an electrophilic benzylic carbon (potential) and a nucleophilic hydroxyl group—it acts as a versatile scaffold for constructing complex pharmacophores.[1]

This guide provides a rigorous analysis of its physicochemical properties, specifically its melting and boiling point ranges, and correlates these values with handling protocols and synthetic utility.[1]

Physicochemical Characterization

The thermal profile of 4-Chloro-2-methoxybenzyl alcohol dictates its storage and processing conditions. As a low-melting solid, it requires precise temperature control to prevent partial melting and subsequent caking during dispensing.[1]

Table 1: Core Physical Properties
PropertyValue / RangeExperimental ConditionSource Reliability
Melting Point (MP) 44.0 – 54.0 °C Atmospheric PressureHigh (Experimental)
Boiling Point (BP) ~196.5 ± 25.0 °C 760 mmHg (Predicted)Medium (Computational)
Flash Point > 110 °CClosed CupHigh (Safety Data)
Physical State Crystalline Solid20 °CExperimental
Appearance Pale cream to yellowVisual InspectionExperimental
Solubility Soluble in MeOH, DCM, DMSOAmbient TempExperimental

Critical Note on Boiling Point: Experimental boiling point data at standard atmospheric pressure is limited due to the compound's tendency to undergo thermal degradation or oxidation at elevated temperatures.[1] The predicted value (~196 °C) suggests that vacuum distillation is the preferred method for purification to avoid decomposition.[1]

Thermodynamic & Structural Analysis

Structural Determinants of Melting Point

The melting point range (44–54 °C) is relatively low for a trisubstituted benzene.[1] This is chemically significant and can be attributed to two competing structural factors:

  • Intermolecular Hydrogen Bonding: The benzylic hydroxyl group (-CH₂OH) acts as both a donor and acceptor, forming a crystal lattice network that elevates the melting point compared to non-polar analogs.[1]

  • Steric Disruption (Ortho-Effect): The methoxy group (-OCH₃) at the ortho position creates steric hindrance that disrupts optimal π-π stacking of the aromatic rings. This "loosens" the crystal lattice, lowering the energy required to transition from solid to liquid phase.[1]

Implication for Process Chemistry
  • Handling: The compound exists near the threshold of ambient temperature in warm climates.[1] It should be stored at 2–8 °C to maintain a free-flowing solid state.

  • Purification: Because the MP is low, recrystallization can be challenging if the solvent system is not carefully chosen (risk of "oiling out").[1] Mixed solvent systems (e.g., Hexane/Ethyl Acetate) are recommended over single solvents.[1]

Experimental Determination Protocols

To ensure data integrity in drug development pipelines, the following protocols are recommended for verifying the identity and purity of incoming raw materials.

Capillary Melting Point Determination[1]
  • Objective: Confirm identity and assess purity (narrow range = high purity).

  • Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo or Buchi).

  • Protocol:

    • Dry the sample in a desiccator for 24 hours to remove surface moisture.[1]

    • Pack a capillary tube to a height of 3 mm.

    • Ramp Rate: Heat rapidly to 35 °C, then reduce ramp to 1.0 °C/min .

    • Observation: Record the temperature of the first visible liquid (onset) and the disappearance of the last solid (clear point).

    • Acceptance Criteria: The range should not exceed 2.0 °C (e.g., 46.0–48.0 °C). A wider range indicates impurities or solvent inclusion.[1]

Differential Scanning Calorimetry (DSC)

For precise thermodynamic characterization, DSC is superior to capillary methods.[1]

  • Parameters: Heat from 10 °C to 100 °C at 5 °C/min under Nitrogen purge.

  • Output: The endothermic peak onset corresponds to the melting point.[1]

Synthetic Utility & Workflow

4-Chloro-2-methoxybenzyl alcohol is rarely the final API; it is a "warhead" precursor. The hydroxyl group is typically converted into a better leaving group (halide/mesylate) or oxidized to an aldehyde.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the primary transformations of 4-Chloro-2-methoxybenzyl alcohol in medicinal chemistry workflows.

SynthesisWorkflow Start 4-Chloro-2-methoxybenzyl Alcohol (CAS 55685-75-1) Aldehyde 4-Chloro-2-methoxy- benzaldehyde Start->Aldehyde Oxidation (MnO2 or Swern) Chloride 4-Chloro-2-methoxy- benzyl chloride Start->Chloride Chlorination (SOCl2) Bromide 4-Chloro-2-methoxy- benzyl bromide Start->Bromide Bromination (PBr3 or CBr4/PPh3) Drug Target API (e.g., Kinase Inhibitor) Aldehyde->Drug Reductive Amination (NaBH(OAc)3) Chloride->Drug N-Alkylation (Piperazines/Amines) Bromide->Drug N-Alkylation (Piperazines/Amines)

Figure 1: Primary synthetic divergence points. The alcohol serves as the pivot for accessing electrophilic benzyl halides or aldehydes.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT-SE H335May cause respiratory irritation.[2][3][4]

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations involving heating or dust generation must be performed in a fume hood.[1]

  • Spill Response: Sweep up solids carefully to avoid dust generation.[1] Do not flush into surface water.[1]

References

  • Thermo Fisher Scientific. (2024).[1] 4-Chloro-2-methoxybenzyl alcohol, 97% Product Specifications. Retrieved from [1]

  • Chem-Impex International. (2024). Product Details: 4-Chloro-2-methoxybenzyl alcohol.[5][2][3][6] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1).[5][7][6] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] CAS 55685-75-1 Physical Properties and Safety Data. Retrieved from [1]

Sources

Methodological & Application

Oxidation of 4-Chloro-2-methoxybenzyl alcohol to 4-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 4-Chloro-2-methoxybenzyl Alcohol

Executive Summary

Target Transformation: 4-Chloro-2-methoxybenzyl alcohol


 4-Chloro-2-methoxybenzaldehyde.
CAS Registry:  Substrate [55685-75-1] 

Product [53581-86-5]. Primary Application: Key intermediate for kinase inhibitors (e.g., VEGFR inhibitors) and agrochemical actives.

This guide details the selective oxidation of a deactivated yet electron-rich benzylic alcohol. The presence of the ortho-methoxy group activates the aromatic ring, making it susceptible to electrophilic chlorination, while the benzylic position is prone to over-oxidation to the carboxylic acid. This protocol prioritizes the TEMPO/NaOCl (Anelli) oxidation as the "Gold Standard" for its scalability, safety profile, and selectivity, while providing Activated MnO₂ as a robust rapid-screening alternative.

Strategic Method Selection

The following decision matrix justifies the selection of the primary protocol over traditional alternatives.

MethodSelectivity (Aldehyde vs. Acid)ScalabilityGreen ScoreVerdict
TEMPO/NaOCl (Anelli) High (>98%)High (Water-based, cheap)High Primary Protocol
Activated MnO₂ HighLow (High solid waste)LowLab Scale Only
Swern Oxidation HighMedium (Cryogenic temps required)Low (Sulfur odors)Not Recommended
PCC/PDC MediumLow (Chromium toxicity)Very LowAvoid

Primary Protocol: Scalable TEMPO/NaOCl Oxidation

Objective: Conversion of alcohol to aldehyde with >95% yield and <1% over-oxidation.

Reaction Mechanism & Logic

This system uses a catalytic cycle where TEMPO is oxidized to the active N-oxoammonium species by NaOCl (bleach). KBr acts as a co-catalyst, accelerating the formation of the active oxidant.

  • Critical Control Point: The pH must be maintained between 8.6 and 9.5 .

    • pH < 8.5: Formation of HOCl, leading to ring chlorination (due to the activating -OMe group).

    • pH > 10: Reaction stalls due to stability of the hypochlorite ion.

Reagents & Materials
  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv).

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%).

  • Co-Catalyst: KBr (0.1 equiv / 10 mol%).

  • Oxidant: NaOCl (Commercial Bleach, ~10-13% w/v) (1.1 - 1.2 equiv). Titrate before use.

  • Buffer: Sat. aq. NaHCO₃ (Volume to maintain biphasic pH).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Preparation: In a jacketed reactor or round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve 4-Chloro-2-methoxybenzyl alcohol (10 g, 58 mmol) in DCM (100 mL, 10 vol).

  • Catalyst Addition: Add a solution of KBr (0.69 g, 5.8 mmol) in water (5 mL). Add TEMPO (90 mg, 0.58 mmol) directly to the organic phase. The solution will turn orange-red.

  • Cooling: Cool the biphasic mixture to 0–5 °C .

  • Oxidant Addition (Controlled):

    • Simultaneously add NaOCl solution and Sat. NaHCO₃ dropwise via addition funnels.

    • Rate: Maintain internal temperature < 10 °C.[1][2]

    • Monitoring: Check aqueous layer pH periodically. Keep pH ~9.0.

  • Reaction: Stir vigorously at 0–5 °C for 30–60 minutes. The color may fade to pale yellow as the N-oxoammonium species is consumed and regenerated.

  • Quench: Once IPC (TLC/HPLC) shows <1% starting material, add 10% Sodium Thiosulfate (Na₂S₂O₃) solution (50 mL) to destroy excess bleach. Stir 15 mins.

    • Starch-Iodide Test: Verify oxidant consumption (Paper should NOT turn blue).

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Combine organics.

  • Wash: Wash combined organics with Brine (50 mL). Dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure (< 40 °C).

    • Yield Expectation: 90–95%.

    • Product: Off-white to pale yellow solid (mp 70–75 °C).

Secondary Protocol: Rapid Lab Scale (Activated MnO₂)

Use Case: Small scale (<1g), avoiding aqueous workup, or if ring chlorination persists in the TEMPO method.

  • Dissolution: Dissolve alcohol (500 mg) in DCM (10 mL).

  • Addition: Add Activated MnO₂ (10 equiv by weight). Note: MnO₂ quality varies; "Activated" grade is essential.

  • Reflux: Stir at room temperature (or mild reflux 40 °C) for 16–24 hours.

  • Filtration: Filter through a pad of Celite . Wash the pad with DCM.

  • Concentration: Evaporate solvent to yield pure aldehyde.

Process Visualization (Workflow)

TEMPO_Oxidation Start Start: Dissolve Substrate (DCM/EtOAc) AddCat Add Catalysts (TEMPO + KBr aq) Start->AddCat Cool Cool to 0-5°C AddCat->Cool AddOx Controlled Addition: NaOCl + NaHCO3 Buffer Cool->AddOx React Vigorous Stirring (Biphasic System) AddOx->React IPC IPC: HPLC/TLC (Target: <1% Alcohol) React->IPC IPC->AddOx Incomplete (Add 0.1 eq NaOCl) Quench Quench: Na2S2O3 (aq) IPC->Quench Complete Workup Phase Separation & Brine Wash Quench->Workup Isolate Concentrate & Crystallize (Target mp: 70-75°C) Workup->Isolate

Caption: Figure 1. Process Flow Diagram for the TEMPO-mediated oxidation of 4-Chloro-2-methoxybenzyl alcohol.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Ring Chlorination (Byproduct M+34)pH dropped below 8.5 during NaOCl addition.Increase NaHCO₃ buffer volume. Ensure slow addition of oxidant.
Over-oxidation (Carboxylic Acid)Excess oxidant or reaction time too long.Quench immediately upon IPC completion. Use exactly 1.1 equiv NaOCl.
Incomplete Conversion Old NaOCl (titer < 10%) or poor stirring.Titrate bleach before use. Ensure high RPM (biphasic reaction requires high surface area).
Blue Color Persists Excess unreacted TEMPO/Oxidant.Normal during reaction. Ensure quench removes color (turns clear/yellow).

Safety & Handling

  • 4-Chloro-2-methoxybenzaldehyde: Warning.[3] Causes skin irritation (H315) and serious eye irritation (H319).

  • TEMPO: Toxic if swallowed. Handle in a fume hood.

  • NaOCl: Corrosive. Do not mix with acids (releases Chlorine gas).

  • Reaction: Exothermic. Strict temperature control (0-5 °C) is required to prevent thermal runaway and side reactions.

References

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes...". Journal of Organic Chemistry, 1987 , 52, 2559–2562.

  • Zhao, M.; Li, J.; Mano, E.; Song, Z. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach". Journal of Organic Chemistry, 1999 , 64, 2564–2566.

  • PubChem Compound Summary. "4-Chloro-2-methoxybenzaldehyde" (CID 13865115).

  • Organic Syntheses. "Oxidation of Alcohols with Activated Manganese Dioxide". Org.[4][5][6] Synth.1969 , 49, 109.

Sources

Application Note: Strategic Utilization of 4-Chloro-2-methoxybenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1) , a high-value pharmacophore building block.[1]

Executive Summary

4-Chloro-2-methoxybenzyl alcohol is a critical intermediate for installing the 4-chloro-2-methoxybenzyl moiety , a privileged structural motif in medicinal chemistry.[1] This motif balances lipophilicity (via the chloro- substituent) with metabolic stability and hydrogen-bond acceptance (via the methoxy- substituent). It is widely employed in the synthesis of GPCR ligands (Dopamine D3/D2 antagonists) , Kinase inhibitors , and Phosphodiesterase (PDE) inhibitors .

This guide provides optimized, scalable protocols for converting this alcohol into two primary electrophiles: the aldehyde (for reductive aminations) and the benzyl chloride (for N/O-alkylations), emphasizing green chemistry and chemoselectivity.

Chemical Profile & Reactivity Analysis

The molecule features a unique electronic "push-pull" system:

  • 2-Methoxy Group (+M Effect): Strong electron donor. Increases electron density at the benzylic position, making the alcohol prone to acid-catalyzed dehydration and self-polymerization if not handled correctly.

  • 4-Chloro Group (-I/+M Effect): Weakly deactivating but lipophilic. It blocks the para-position from metabolic oxidation (CYP450 blocking).

Reactivity Map

The following diagram outlines the core divergent pathways for this intermediate.

ReactivityMap Alcohol 4-Chloro-2-methoxybenzyl Alcohol (Starting Material) Aldehyde 4-Chloro-2-methoxybenzaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde Oxidation (Cu/TEMPO or IBX) Chloride 4-Chloro-2-methoxybenzyl Chloride (Alkylation Agent) Alcohol->Chloride Chlorination (TCT/DMSO or SOCl2) Ether Benzyl Ethers (Protected Scaffold) Alcohol->Ether Williamson Ether Synthesis GPCR Ligands\n(e.g., Dopamine Antagonists) GPCR Ligands (e.g., Dopamine Antagonists) Aldehyde->GPCR Ligands\n(e.g., Dopamine Antagonists) Kinase Inhibitors\n(N-Alkylation) Kinase Inhibitors (N-Alkylation) Chloride->Kinase Inhibitors\n(N-Alkylation)

Figure 1: Divergent synthetic pathways for 4-Chloro-2-methoxybenzyl alcohol.

Protocol A: Chemoselective Oxidation to the Aldehyde

Target: 4-Chloro-2-methoxybenzaldehyde Application: Precursor for reductive amination to synthesize secondary amines (common in GPCR antagonists). Rationale: Traditional oxidants (PCC/Jones) are toxic and difficult to scale. This protocol uses a Cu(I)/TEMPO aerobic oxidation system, which is highly selective for benzylic alcohols and environmentally benign.

Materials
  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%)

  • Co-Catalyst: CuBr (5 mol%) + 2,2'-Bipyridine (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (2:1 ratio)

  • Oxidant: Ambient Air (Open flask)

Step-by-Step Methodology
  • Catalyst Activation: In a round-bottom flask, dissolve CuBr (5 mol%) and 2,2'-Bipyridine (5 mol%) in MeCN. Stir for 5 minutes until a dark complex forms.

  • Substrate Addition: Add the alcohol (1.0 equiv) and TEMPO (5 mol%) to the mixture.

  • Reaction Initiation: Add NMI (10 mol%) and stir the solution vigorously open to the air (or under an O2 balloon for faster rates) at room temperature (20–25°C).

    • Note: The solution will turn from dark brown to green as the Cu(I)/Cu(II) cycle progresses.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde typically appears as a distinct spot (Rf ~0.6) compared to the alcohol (Rf ~0.3). Reaction time is typically 2–4 hours.

  • Workup:

    • Dilute with EtOAc and wash with 1M HCl (to remove Cu and amine base).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude aldehyde is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92%

Protocol B: Conversion to Benzyl Chloride (Neutral Conditions)

Target: 4-Chloro-2-methoxybenzyl chloride Application: Electrophile for N-alkylation of heterocycles (e.g., piperazines, indoles). Rationale: The methoxy group makes this benzyl alcohol acid-sensitive (prone to polymerization). Standard SOCl2 conditions can be too harsh. This protocol uses Trichloroisocyanuric Acid (TCT) and DMSO , a mild method that generates the chloride under essentially neutral conditions.

Materials
  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)

  • Reagent: Trichloroisocyanuric Acid (TCT) (0.4 equiv)

  • Activator: Anhydrous DMSO (1.0 equiv) or excess

  • Solvent: Dichloromethane (DCM) or Acetonitrile

Workflow Diagram

ChlorinationWorkflow Start Start: Dissolve Alcohol in DCM Step1 Add TCT (0.4 eq) slowly (Exothermic) Start->Step1 Step2 Add DMSO (Catalytic/Stoichiometric) Maintains Neutral pH Step1->Step2 Reaction Stir at RT (30-60 min) Monitor TLC Step2->Reaction Workup Filter Cyanuric Acid precipitate Wash filtrate with NaHCO3 Reaction->Workup Product Isolate Benzyl Chloride (Use immediately or store cold) Workup->Product

Figure 2: Neutral chlorination workflow using TCT/DMSO.

Step-by-Step Methodology
  • Preparation: Dissolve 4-Chloro-2-methoxybenzyl alcohol (10 mmol) in anhydrous DCM (20 mL) under nitrogen.

  • Reagent Addition: Cool the solution to 0°C. Add TCT (4 mmol, 0.4 equiv) portion-wise.

  • Activation: Add DMSO (excess or catalytic) dropwise. The reaction is typically rapid.

  • Reaction: Allow to warm to room temperature. Stir for 30–60 minutes.

    • Mechanism:[2] DMSO activates TCT, transferring chlorine to the alcohol with high atom economy. Cyanuric acid precipitates out as a white solid.

  • Workup:

    • Filter off the white cyanuric acid precipitate.

    • Wash the filtrate with saturated NaHCO3 and brine.

    • Dry over MgSO4 and concentrate at low temperature (<40°C).

  • Storage: The resulting benzyl chloride is a potent lachrymator and alkylating agent. Store at 4°C under inert gas.

Yield Expectation: 90–95%

Comparative Data Table

FeatureProtocol A (Oxidation)Protocol B (Chlorination)
Reagents CuBr, TEMPO, AirTCT, DMSO
Reaction Time 2–4 Hours0.5–1 Hour
Temperature 25°C (Room Temp)0°C to 25°C
Key Byproducts WaterCyanuric Acid (Solid, easily filtered)
Scalability High (Safe, no heavy metals)High (Avoids SO2 gas evolution)
Stability Product stableProduct moisture sensitive

Safety & Handling (EHS)

  • Lachrymator Risk: The benzyl chloride derivative is a strong lachrymator (tear gas effect). All operations involving Protocol B must be performed in a functioning fume hood.

  • Skin Irritant: The parent alcohol is an irritant. Wear nitrile gloves and safety glasses.

  • Waste Disposal:

    • Copper Waste: Segregate aqueous waste from Protocol A for heavy metal disposal.

    • Cyanuric Acid: The solid byproduct from Protocol B is non-toxic but should be disposed of as solid organic waste.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. Link

  • Hiegel, G. A., & Gilley, C. B. (2003). The conversion of alcohols to alkyl chlorides using trichloroisocyanuric acid and triphenylphosphine. Synthetic Communications, 33(12), 2003-2009. Link

  • Deng, X., et al. (2009). Synthesis and D3 receptor binding affinity of 4-chloro-2-methoxybenzyl derivatives. Bioorganic & Medicinal Chemistry Letters.
  • PubChem Compound Summary. 4-Chloro-2-methoxybenzyl alcohol (CID 3549393).[1] Link

Sources

Application Note: Strategic Chlorination of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity protocol for the chlorination of 4-Chloro-2-methoxybenzyl alcohol.

Executive Summary & Mechanistic Insight[1][2][3]

The transformation of 4-Chloro-2-methoxybenzyl alcohol to its corresponding chloride is a pivotal step in the synthesis of pharmacophores, often serving as a reactive electrophile for alkylation.

Substrate Analysis: The substrate features a "push-pull" electronic system:

  • 2-Methoxy Group (EDG): Provides significant resonance stabilization to the benzylic position. This facilitates ionization (

    
     character) but also renders the product highly reactive and prone to solvolysis or polymerization.
    
  • 4-Chloro Group (EWG): Exerts an inductive withdrawing effect, slightly deactivating the ring compared to a simple methoxybenzyl system, but the ortho-methoxy effect dominates.

Critical Challenge: The primary failure mode in this synthesis is not low conversion, but product instability . The electron-rich nature of the ring makes the benzyl chloride susceptible to hydrolysis (reverting to alcohol) or Friedel-Crafts-type self-polymerization if exposed to Lewis acids or excessive heat.

Reagent Selection Matrix
ReagentMechanismByproductsSuitability
Thionyl Chloride (

)

/


(g),

(g)
Standard. High atom economy. Requires base to neutralize HCl for this acid-sensitive substrate.
TCT / DMSO Vilsmeier-typeCyanuric acidHigh Purity. Neutral conditions. Ideal for small-scale (<10g) or acid-sensitive batches.
Appel (

)


Avoid. High mass intensity (waste), difficult purification of phosphine oxide.
Methanesulfonyl Chloride

(via Mesylate)
MsOHAlternative. Good if volatile byproducts of

are prohibited, but requires two steps (activation

displacement).

Detailed Experimental Protocols

Protocol A: The Scalable Standard (Thionyl Chloride Method)

Best for: Scale-up (>10g), cost-efficiency, and robust substrates.

Safety Warning:


 releases toxic 

and

gas. Perform in a fume hood. The product is a potent lachrymator and alkylating agent.
Materials
  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)

  • Reagent: Thionyl Chloride (1.2 equiv)

  • Base: Pyridine (1.3 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or Ar).
    
  • Dissolution: Charge the flask with 4-Chloro-2-methoxybenzyl alcohol and anhydrous DCM (

    
     concentration). Cool the solution to 0°C  using an ice bath.
    
  • Base Addition: Add Pyridine (1.3 equiv) to the solution. Note: The base is critical to scavenge HCl, preventing acid-catalyzed polymerization of the methoxy-activated benzyl chloride.

  • Chlorination: Dilute Thionyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 20–30 minutes, maintaining the internal temperature

    
    .
    
    • Observation: The solution may turn slightly yellow. Gas evolution (

      
      ) will occur.[1][2][3]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The polar alcohol spot (

      
      ) should disappear, replaced by a less polar chloride spot (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add saturated

      
       solution to quench excess 
      
      
      
      . Caution: Vigorous bubbling.
    • Separate the organic layer.[4] Extract the aqueous layer once with DCM.

    • Wash combined organics with water, then Brine.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C .
    
    • Critical: Do not overheat during evaporation. The product is thermally unstable.

Protocol B: The "Soft" Chlorination (TCT/DMSO Method)

Best for: High purity requirements, acid-sensitive substrates, and avoiding noxious gases.

Mechanism: Dimethyl sulfoxide (DMSO) is activated by 2,4,6-Trichloro-1,3,5-triazine (TCT) to form a Vilsmeier-Haack type species, which activates the alcohol under neutral conditions.

Materials
  • Substrate: 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)

  • Reagent: TCT (Cyanuric Chloride) (0.4 equiv - provides 1.2 eq of Cl)

  • Catalyst/Solvent: DMSO (anhydrous, 2-3 equiv)

  • Solvent: DCM or THF

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve TCT (0.4 equiv) in anhydrous DCM at room temperature. Add DMSO (2.5 equiv) dropwise.

    • Observation: A white precipitate (Vilsmeier adduct) typically forms. Stir for 15 minutes.

  • Substrate Addition: Add the 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv) dissolved in minimal DCM to the suspension.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Advantage:[1][2][5][6] The reaction remains neutral (pH ~7), preserving the sensitive benzyl-methoxy motif.

  • Workup: Filter off the insoluble cyanuric acid byproduct. Wash the filtrate with water (to remove DMSO) and brine.

  • Isolation: Dry and concentrate as in Protocol A.

Visualization: Reaction Workflows

Mechanistic Pathway & Workflow

The following diagram illustrates the parallel pathways and the critical decision points for purification.

G Substrate 4-Chloro-2-methoxybenzyl Alcohol Activation Activation Step (OSOCl or O-Vilsmeier) Substrate->Activation SOCl2 or TCT Intermediate Carbocation/Ion Pair (Stabilized by o-OMe) Activation->Intermediate - Leaving Group Product 4-Chloro-2-methoxybenzyl Chloride Intermediate->Product Cl- Attack (Fast) SideProduct Polymer/Dimer (Acid Catalyzed) Intermediate->SideProduct Slow (if Acid/Heat present) Product->Substrate Hydrolysis (if wet)

Caption: Reaction pathway showing the stabilization of the intermediate by the methoxy group and the risk of polymerization.

Experimental Workflow (Protocol A)

Workflow Start Start: Dissolve Alcohol in Anhydrous DCM Cool Cool to 0°C Add Pyridine (Base) Start->Cool Add Dropwise Addition of SOCl2 Cool->Add React Stir RT (2-3h) Monitor TLC Add->React Quench Quench: Sat. NaHCO3 (Gas Evolution!) React->Quench Extract Phase Separation Wash: H2O -> Brine Quench->Extract Dry Dry (MgSO4) & Filter Extract->Dry Conc Concentrate <40°C Yield: Viscous Oil/Solid Dry->Conc

Caption: Step-by-step workflow for the Thionyl Chloride protocol emphasizing temperature control.

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, use the following analytical markers. The shift in Carbon NMR is the most definitive proof of conversion.

Data Summary Table
Analytical MethodAlcohol (Starting Material)Chloride (Product)Validation Logic

NMR (

)

4.60–4.65 ppm (s)

4.55–4.60 ppm (s)
Shift is subtle; look for loss of broad -OH proton.

NMR (

)

60–65 ppm

40–46 ppm
Definitive. ~20 ppm upfield shift confirms Cl substitution.[7]
TLC (Hex/EtOAc)

(Polar)

(Non-polar)
Quick check for conversion.
Appearance White solid/powderClear oil or low-melt solidProduct may crystallize upon standing at 4°C.
Troubleshooting Guide
  • Problem: Product solidifies into an insoluble gum.

    • Cause: Polymerization due to residual acid or heat.

    • Fix: Ensure complete neutralization with

      
       during workup. Keep rotovap bath 
      
      
      
      . Store in freezer.
  • Problem: Reappearance of starting material after storage.

    • Cause: Hydrolysis from atmospheric moisture.

    • Fix: Store under Nitrogen/Argon. Store over activated molecular sieves if kept in solution.

References

  • TCT/DMSO Method: de Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Very Mild and Chemoselective Transformation of Alcohols to Alkyl Chlorides.[8][9] Organic Letters, 4(12), 5535-5537. Link

  • Thionyl Chloride General Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Benzyl Chloride Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses PMB-Cl stability and handling).
  • Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Application Note: Scalable Synthesis of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1) is a critical pharmacophore intermediate used in the synthesis of various bioactive molecules, including tyrosine kinase inhibitors and agrochemicals. While laboratory-scale synthesis often relies on non-optimized hydride reductions, scaling this process requires rigorous control over exotherms, hydrogen evolution, and byproduct formation.

This guide details a validated, scalable protocol for the reduction of 4-Chloro-2-methoxybenzaldehyde using Sodium Borohydride (


). This route is selected for its high atom economy, mild conditions, and safety profile compared to Lithium Aluminum Hydride (

) or Borane (

) routes. We also provide a secondary protocol starting from the carboxylic acid for supply chain flexibility.

Route Selection Strategy

The synthesis of benzyl alcohols is classically achieved via three primary pathways. The selection for scale-up is driven by Safety , Cost of Goods (COGS) , and Impurity Profile .

Comparative Analysis of Synthetic Routes
FeatureRoute A: Aldehyde Reduction (Preferred)Route B: Acid Reduction (Alternative)Route C: Ester Reduction
Starting Material 4-Chloro-2-methoxybenzaldehyde4-Chloro-2-methoxybenzoic acidMethyl 4-chloro-2-methoxybenzoate
Reagent

/ MeOH

or


or Red-Al
Safety Profile High (Mild exotherm,

evolution managed)
Medium (

is toxic/flammable)
Low (

is pyrophoric)
Atom Economy ExcellentGoodModerate
Scalability High (Standard reactors)Medium (Cryogenic/Special handling)Low (Safety constraints)
Cost LowMediumHigh
Decision Logic for Route Selection

RouteSelection cluster_criteria Decision Factors Start Select Starting Material Aldehyde Aldehyde Available? Start->Aldehyde Acid Acid Available? Aldehyde->Acid No RouteA Route A: NaBH4 Reduction (Recommended) Aldehyde->RouteA Yes RouteB Route B: Borane Reduction (Secondary) Acid->RouteB Yes RouteC Route C: Ester Reduction (Not Recommended) Acid->RouteC No (Only Ester) Safety Safety: NaBH4 >> LiAlH4 Cost Cost: Aldehyde vs Acid

Figure 1: Decision tree for selecting the optimal synthesis route based on starting material availability and safety constraints.

Detailed Protocol: Reduction of 4-Chloro-2-methoxybenzaldehyde

This protocol is designed for a 100 g scale but is linear-scalable to kilogram quantities.

Materials & Reagents[1]
  • Precursor: 4-Chloro-2-methoxybenzaldehyde (Purity >98%)

  • Reductant: Sodium Borohydride (

    
    ) (Granular, 98%)
    
  • Solvent: Methanol (HPLC Grade) - Ethanol can be substituted but reaction kinetics will slow.

  • Quench: Acetone and 1N Hydrochloric Acid (

    
    )
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Experimental Procedure
Step 1: Reactor Setup and Charging
  • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a nitrogen inlet/outlet.

  • Charge 100.0 g (0.586 mol) of 4-Chloro-2-methoxybenzaldehyde.

  • Add 500 mL of Methanol. Stir until fully dissolved.

  • Cool the solution to 0–5 °C using an ice/water bath. Critical Process Parameter (CPP): Temperature control is vital to minimize solvent boil-off during the exothermic addition.

Step 2: Reagent Addition
  • Calculate

    
     requirement: 0.5 equivalents is stoichiometric, but 0.6 equivalents (13.3 g, 0.35 mol)  is standard to ensure completion.
    
  • Add

    
     portion-wise over 30–45 minutes .
    
    • Safety Note: Maintain internal temperature < 10 °C . Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 1–2 hours .

Step 3: In-Process Control (IPC)
  • Sample the reaction mixture.

  • Analyze via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: < 1.0% remaining aldehyde.

    • Observation: The alcohol product will be more polar (lower

      
      ) than the aldehyde.
      
Step 4: Quenching and Workup
  • Cool the mixture back to 10 °C .

  • Add 10 mL Acetone to quench unreacted borohydride (optional, but safer than acid quench alone). Stir for 10 mins.

  • Slowly add 200 mL of water .

  • Adjust pH to ~6–7 using 1N HCl . Caution: Further foaming may occur.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

  • Extract the aqueous residue with Dichloromethane (3 x 150 mL) .

  • Combine organic layers and wash with Brine (150 mL) .

  • Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
Step 5: Purification (Crystallization)
  • The crude product is often a pale yellow oil that solidifies upon standing.

  • Recrystallization Solvent: Hexane/Ethyl Acetate (9:1) or Cyclohexane.

  • Heat crude solid in minimal solvent until dissolved, cool slowly to 4 °C.

  • Filter crystals and dry under vacuum at 30 °C.

Synthesis Workflow Diagram

SynthesisWorkflow Setup 1. Dissolution (Aldehyde + MeOH) T = 0-5°C Addition 2. Reduction (Add NaBH4 slowly) Exothermic & H2 Gas Setup->Addition Cooling Reaction 3. Reaction (Stir at RT, 1-2h) Addition->Reaction Warm to RT IPC 4. IPC Check (TLC/HPLC) Reaction->IPC IPC->Reaction Fail (Add more NaBH4) Quench 5. Quench/Workup (Acetone/H2O, Extract) IPC->Quench Pass Isolate 6. Isolation (Crystallization) Quench->Isolate Evaporation

Figure 2: Step-by-step workflow for the NaBH4 reduction process.

Quality Control & Characterization

Trustworthiness in synthesis relies on verifying the identity and purity of the final product.

Critical Quality Attributes (CQAs)
  • Appearance: White to pale cream crystalline solid.

  • Melting Point: 47 – 52 °C [1, 2].

  • Purity (HPLC/GC): ≥ 98.0%.

Spectral Data Verification
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.3 (d, 1H, Ar-H)
      
    • 
       6.9–7.0 (s, 1H, Ar-H)
      
    • 
       6.8–6.9 (d, 1H, Ar-H)
      
    • 
       4.65 (s, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       2.0–2.5 (br s, 1H, 
      
      
      
      )
  • Interpretation: The singlet at ~4.65 ppm confirms the reduction of the aldehyde (CHO ~10 ppm) to the methylene alcohol.

Process Safety & Troubleshooting

Hazard Analysis
  • Hydrogen Evolution: 1 mole of

    
     can theoretically generate 4 moles of 
    
    
    
    . On a 100g scale, this releases liters of flammable gas. Action: Ensure reactor is vented to a scrubber or fume hood exhaust. Do not seal the vessel.
  • Exotherm: The reaction is exothermic. Action: Controlled addition rate is the primary safety control.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old reagent

decomposes in water. Use fresh reagent and dry Methanol. Add 0.1 eq extra

.
Product is Oily/Colored Residual aldehyde or oxidationRecrystallize from Hexane/EtOAc. Ensure full drying to remove solvent traces.
Low Yield Product lost in aqueous layerThe product has some water solubility. Saturate the aqueous layer with NaCl (Brine) before extraction.
Emulsion during Workup Fine precipitate of Boron saltsFilter the mixture through Celite before phase separation or add a small amount of brine.

References

  • PureSynth.[1] (n.d.). 4-Chloro-2-Methoxybenzyl Alcohol 97% Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • Setamdideh, D., & Zeynizadeh, B. (2006). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Z. Naturforsch. 61b, 1275–1281.[2] [Link]

  • ChemGuide. (2015). Reduction of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

Sources

Microwave-assisted synthesis involving 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Microwave-Assisted Protocols for 4-Chloro-2-methoxybenzyl Alcohol Derivatives

Executive Summary & Chemical Context

4-Chloro-2-methoxybenzyl alcohol (CAS: 13523-27-8) is a "privileged scaffold" intermediate in modern drug discovery. The specific substitution pattern—a chlorine atom at the para position and a methoxy group at the ortho position relative to the benzylic center—imparts unique electronic and steric properties:

  • Metabolic Stability: The para-chloro substituent blocks the primary site of CYP450-mediated aromatic hydroxylation, enhancing the metabolic half-life of downstream drug candidates.

  • Electronic "Push-Pull": The electron-withdrawing inductive effect of Chlorine (

    
    ) competes with the electron-donating resonance of the Methoxy group (
    
    
    
    ). However, the ortho-methoxy group also introduces steric bulk, influencing the trajectory of nucleophilic attacks at the benzylic carbon.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving yield and selectivity. We focus on a "Green Chemistry" approach, utilizing solvent-free or solid-supported reagents to minimize waste.

Reaction Network Visualization

The following diagram illustrates the interconversion pathways covered in this guide.

ReactionNetwork Aldehyde 4-Chloro-2-methoxy benzaldehyde Alcohol 4-Chloro-2-methoxy benzyl alcohol Aldehyde->Alcohol Protocol A: Reduction (NaBH4/Al2O3) MW: 2 min Amine Secondary Amine (Drug Precursor) Aldehyde->Amine Protocol D: Reductive Amination MW: 4 min Alcohol->Aldehyde Protocol B: Oxidation (PCC-SiO2) MW: 3 min Chloride 4-Chloro-2-methoxy benzyl chloride Alcohol->Chloride Protocol C: Chlorination (TCT/PPh3) MW: 5 min Chloride->Amine N-Alkylation MW: 10 min

Figure 1: Microwave-assisted reaction network for 4-Chloro-2-methoxybenzyl alcohol derivatives.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of the Alcohol (Reduction)

Objective: Rapidly generate the alcohol from the commercially available aldehyde precursor without aqueous workup.

Mechanism: The alumina surface activates the carbonyl group via coordination, while microwave irradiation accelerates the hydride transfer from borohydride.

  • Reagents:

    • 4-Chloro-2-methoxybenzaldehyde (1.0 equiv)

    • Sodium Borohydride (

      
      ) (1.0 equiv)[1]
      
    • Neutral Alumina (

      
      ), Activity Grade I (Wet: 40% w/w water)
      
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology:

  • Preparation of Support: Mix neutral alumina with distilled water (40% by weight) in a mortar. Grind until a free-flowing powder is obtained.

  • Reagent Loading: Add 4-Chloro-2-methoxybenzaldehyde (2 mmol, ~341 mg) and

    
     (2 mmol, ~76 mg) to the wet alumina (2.0 g).
    
  • Homogenization: Grind the mixture vigorously in the mortar for 1 minute to ensure intimate contact.

  • Irradiation: Transfer the solid mixture to a microwave-transparent glass vessel. Irradiate at 300 W for 2 minutes (Open vessel mode to allow

    
     escape). Caution: Monitor temperature to keep below 100°C.
    
  • Extraction: Cool to room temperature. Extract the product by washing the alumina with Ethyl Acetate (

    
     mL).
    
  • Purification: Filter the alumina. Evaporate the solvent in vacuo.[2]

Expected Result: >92% Yield. White crystalline solid.[3] Validation: Absence of carbonyl peak at ~1680


 in IR; appearance of broad -OH stretch at ~3400 

.
Protocol B: Selective Oxidation to Aldehyde

Objective: Regenerate the aldehyde or prepare it for reductive amination using a solid-supported oxidant.

Rationale: Traditional Swern oxidations require cryogenic temperatures (-78°C). The microwave protocol uses PCC on Silica Gel , which acts as a "micro-reactor," absorbing microwave energy and preventing over-oxidation to the acid.

  • Reagents:

    • 4-Chloro-2-methoxybenzyl alcohol[4]

    • PCC-Silica Gel (Pyridinium Chlorochromate supported on silica, 20% w/w)

    • Solvent: Dichloromethane (DCM) - Note: Use minimal volume.

Methodology:

  • Suspend the alcohol (1 mmol) and PCC-Silica (1.5 g, ~1.5 equiv of oxidant) in DCM (2 mL) in a sealed microwave vial.

  • Irradiate at 100 W for 3 minutes at 40°C .

  • Workup: Filter the reaction mixture through a small pad of Celite to remove the reduced chromium species.

  • Concentrate the filtrate.

Self-Validating Check: The appearance of a sharp singlet at


 ppm in 

-NMR confirms the aldehyde.
Protocol C: Rapid Chlorination (Benzyl Chloride Synthesis)

Objective: Convert the alcohol to an electrophile for coupling, avoiding corrosive


 gas evolution.

Innovation: This protocol uses Trichloroisocyanuric Acid (TCT) and Triphenylphosphine (


) . This system generates the active chlorinating agent in situ and is highly atom-efficient.
  • Reagents:

    • 4-Chloro-2-methoxybenzyl alcohol (1.0 equiv)

    • TCT (0.4 equiv)

    • 
       (1.1 equiv)
      
    • Solvent: Acetonitrile (MeCN)

Methodology:

  • Dissolve

    
     and TCT in dry MeCN in a microwave vial. Incubate for 1 min (pre-activation).
    
  • Add the benzyl alcohol.

  • Seal and irradiate at 80°C for 5 minutes (Dynamic power mode).

  • Workup: Cool, dilute with water, and extract with diethyl ether. The byproduct (cyanuric acid) precipitates and can be filtered off.

Safety Note: TCT is a potent chlorinating agent. Perform all transfers in a fume hood.

Protocol D: One-Pot Reductive Amination (Drug Synthesis)

Objective: Direct synthesis of amine-based drug pharmacophores (e.g., GPCR ligands).

Workflow:

  • Imine Formation: Mix 4-Chloro-2-methoxybenzaldehyde (from Protocol B) + Amine (e.g., Piperazine derivative) + Silica Gel. MW Irradiate (1 min, 100°C).

  • Reduction: Add

    
    -Alumina (from Protocol A) directly to the same vessel. MW Irradiate (2 min, 80°C).
    
  • Result: Secondary/Tertiary amine formation in <5 minutes total.

Comparative Data: Conventional vs. Microwave

ParameterConventional Method (Thermal)Microwave Protocol (This Guide)Improvement Factor
Reduction Time 2 - 4 Hours (Reflux)2 Minutes 60x - 120x
Oxidation Time 1.5 Hours (DCM, RT)3 Minutes 30x
Solvent Usage High (50-100 mL/g)Minimal / Solvent-Free Green Efficiency
Yield (Alcohol) 85%94% +9%
Selectivity Risk of over-oxidation (Acid)High (Aldehyde specific) Precision Heating

References

  • Varma, R. S., & Saini, R. K. (1997).[5] Microwave-assisted reduction of carbonyl compounds in solid state using sodium borohydride supported on alumina.[5][6][7] Tetrahedron Letters.[5] Link

    • Foundational text for Protocol A (NaBH4/Alumina reduction).
  • Fernandes, R. A., & Kumar, P. (2003). Microwave accelerated oxidation of alcohols using PCC supported on silica gel. Tetrahedron Letters.[5] Link

    • Basis for Protocol B (Oxid
  • Hajipour, A. R., & Mazloumi, G. (2002). Microwave-assisted rapid synthesis of alkyl halides from alcohols with silica gel-supported reagents. Synthetic Communications. Link

    • Supports Protocol C (Halogen
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.Link

    • Context for the "Privileged Scaffold" discussion.
  • CEM Corporation. Microwave Synthesis Applications: Reductions and Oxidations.Link

    • General equipment parameters and safety d

Sources

Troubleshooting & Optimization

Optimizing solvent selection for 4-Chloro-2-methoxybenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing Solvent Selection for 4-Chloro-2-methoxybenzyl Alcohol

Executive Summary: Chemical Profile

  • Compound: 4-Chloro-2-methoxybenzyl alcohol[1][2][3][4][5][6]

  • CAS: 55685-75-1[5][6]

  • Primary Reactivity: Electron-rich benzylic alcohol. The ortho-methoxy group is a strong electron donor (EDG), significantly increasing the nucleophilicity of the aromatic ring and the stability of benzylic carbocations.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), DMSO.

    • Low/Insoluble: Water (requires surfactants or Phase Transfer Catalysts), Hexanes (often used to precipitate the product).

Part 1: Troubleshooting Guide (Q&A)

Module A: Solubility & Handling

Q1: "I am trying to run a green oxidation in water, but the starting material floats as a solid. How do I fix this?" Diagnosis: 4-Chloro-2-methoxybenzyl alcohol is lipophilic. The 4-chloro and 2-methoxy substituents reduce water solubility compared to simple benzyl alcohol. Solution:

  • Add a Surfactant: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or a surfactant like SDS to create a micellar emulsion.

  • Co-solvent System: Switch to a biphasic system (e.g., Water/Ethyl Acetate 1:1) or use a water-miscible co-solvent like

    
    -Butanol or Acetone (10-20% v/v) to increase solubility without inhibiting the aqueous oxidant.
    

Q2: "My starting material is precipitating out of the reaction mixture when I cool it to -78°C (Swern conditions)." Diagnosis: While soluble in DCM at room temperature, the compound may crystallize at cryogenic temperatures due to its polarity and melting point (44-52°C). Solution:

  • Increase Dilution: Dilute the reaction concentration from 0.5 M to 0.1 M.

  • Switch Solvent: Add a small amount of THF (Tetrahydrofuran) to the DCM; THF has better solvation power for polar aromatics at low temperatures.

Module B: Chlorination (Synthesis of Benzyl Chloride)

Q3: "I used neat Thionyl Chloride (SOCl₂) to make the chloride, but the product turned into a black tar/polymer." Diagnosis: Acid-Catalyzed Polymerization. The 2-methoxy group stabilizes the benzylic carbocation intermediate. In the presence of the strong acid byproduct (HCl) and heat, the highly reactive benzyl chloride undergoes self-condensation (Friedel-Crafts alkylation) to form poly-benzyl polymers. Solution:

  • Solvent Control: Do not run neat. Use DCM or Toluene as a solvent to dilute reactive intermediates.

  • Acid Scavenger (Critical): Add a base like Pyridine (1.1 equiv) or catalytic DMF to scavenge the HCl and buffer the system.

  • Temperature: Keep the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary.

Q4: "I want to replace DCM for the chlorination reaction. What is a greener alternative?" Diagnosis: DCM is toxic and regulated. Solution:

  • Toluene: Excellent alternative. It dissolves the alcohol well, allows for azeotropic removal of water/SO₂, and precipitates the amine hydrochloride salts (if base is used), facilitating workup.

  • 2-MeTHF: A bio-derived solvent that can replace THF or DCM, though compatibility with SOCl₂ must be monitored (potential ring opening at high heat).

Module C: Oxidation (Aldehyde Synthesis)

Q5: "My oxidation with MnO₂ is extremely slow (24+ hours)." Diagnosis: MnO₂ oxidations are surface-area dependent and solvent sensitive. Solution:

  • Solvent Choice: Switch to DCM or Chloroform . MnO₂ activity is often suppressed in polar solvents like MeOH or Acetone because the solvent competes for active sites on the oxidant surface.

  • Activation: Ensure you are using "Activated MnO₂" (precipitated), not the crystalline form.

Part 2: Decision Tree & Mechanism Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and green chemistry constraints.

SolventSelection Start Start: 4-Chloro-2-methoxybenzyl Alcohol ReactionType Select Reaction Type Start->ReactionType Chlorination Chlorination (to Benzyl Chloride) ReactionType->Chlorination Oxidation Oxidation (to Aldehyde) ReactionType->Oxidation StdChlor Standard Protocol Chlorination->StdChlor GreenChlor Green Protocol Chlorination->GreenChlor DCM_DMF Solvent: DCM + cat. DMF (Control HCl w/ Pyridine) StdChlor->DCM_DMF Toluene Solvent: Toluene (Precipitates salts, easy workup) GreenChlor->Toluene StdOx Standard (MnO2/PCC) Oxidation->StdOx GreenOx Green (H2O2/PTC) Oxidation->GreenOx DCM_MnO2 Solvent: DCM or CHCl3 (Avoid Alcohols) StdOx->DCM_MnO2 Water_EtOAc Solvent: Water/EtOAc (Requires TBAB catalyst) GreenOx->Water_EtOAc

Figure 2: Reaction Mechanism & Stability Risks

Caption: Mechanism showing how the 2-Methoxy group stabilizes the carbocation, increasing the risk of polymerization if solvents are not chosen carefully.

Mechanism Alcohol Starting Alcohol (4-Cl-2-OMe-BnOH) Activation Activation (e.g., SOCl2 -> R-OS(O)Cl) Alcohol->Activation Carbocation Benzylic Carbocation (Stabilized by 2-OMe) Activation->Carbocation -SO2, -Cl- (SN1 character) Path_Sub Pathway A: Substitution (Desired) Nucleophile: Cl- Carbocation->Path_Sub Path_Poly Pathway B: Polymerization (Side Rxn) Nucleophile: Starting Alcohol Carbocation->Path_Poly Excess Alcohol / No Solvent Product Benzyl Chloride Product Path_Sub->Product Polymer Polybenzyl Ether (Tar) Path_Poly->Polymer

Part 3: Experimental Protocols

Protocol A: Controlled Chlorination (Minimizing Polymerization)

Use this for high-purity conversion to 4-chloro-2-methoxybenzyl chloride.

  • Setup: Flame-dried RBF under Nitrogen atmosphere.

  • Solvent: Anhydrous DCM (0.2 M concentration).

  • Reagents:

    • Starting Alcohol (1.0 equiv)

    • Pyridine (1.2 equiv) - Crucial buffer.

    • Thionyl Chloride (SOCl₂) (1.2 equiv)[7]

  • Procedure:

    • Dissolve alcohol and pyridine in DCM. Cool to 0°C .

    • Add SOCl₂ dropwise over 15 minutes.

    • Allow to warm to Room Temp (20-25°C). Do not reflux.

    • Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (remove pyridine), then Sat. NaHCO₃. Dry over MgSO₄.

  • Note: Store product at -20°C. It is unstable.

Protocol B: Green Oxidation (Phase Transfer Catalysis)

Use this to avoid toxic chromium/manganese reagents.

  • Solvent: Ethyl Acetate : Water (1:1) biphasic mixture.

  • Reagents:

    • Starting Alcohol (1.0 equiv)

    • H₂O₂ (30% aq, 3.0 equiv)

    • TBAB (Tetrabutylammonium bromide) (0.05 equiv) - Phase Transfer Catalyst.

    • Na₂WO₄ (Sodium Tungstate) (0.02 equiv) - Co-catalyst.

  • Procedure:

    • Mix alcohol, TBAB, and Na₂WO₄ in the biphasic solvent.

    • Add H₂O₂ dropwise.

    • Stir vigorously at 50°C for 2-4 hours.

  • Why it works: TBAB transports the active peroxotungstate species from the water phase into the organic phase where the lipophilic alcohol resides.

References

  • PubChem. "4-Methoxybenzyl alcohol (Compound Summary)." National Library of Medicine. Link

  • Ansari, S. et al. "Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol to 4-Methoxybenzaldehyde." International Journal of Advanced Scientific Research and Management, 2018. Link

  • Common Organic Chemistry. "Alcohol to Chloride: Thionyl Chloride (SOCl2)." Common Organic Chemistry. Link

  • SynQuest Labs. "Safety Data Sheet: 4-Methoxybenzyl chloride." SynQuest Laboratories.[8] Link

  • Slimi, H. et al. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate." ACS Omega, 2023. Link

Sources

Technical Support Center: Stability of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 4-Chloro-2-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and questions regarding its stability, particularly under acidic conditions, providing expert insights and practical solutions to ensure the integrity of your experiments.

Introduction: The Chemical Nature of 4-Chloro-2-methoxybenzyl Alcohol

4-Chloro-2-methoxybenzyl alcohol is a valuable building block in organic synthesis, prized for its specific pattern of substitution. However, the very features that make it synthetically useful—the electron-donating 2-methoxy group and the benzylic alcohol—also render it susceptible to instability, especially in acidic environments. The ortho-methoxy group significantly stabilizes the formation of a benzylic carbocation through resonance, making the hydroxyl group an excellent leaving group upon protonation. This inherent reactivity can lead to a variety of undesired side reactions if not properly managed. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide: Common Issues and Solutions

Users often encounter unexpected results when 4-Chloro-2-methoxybenzyl alcohol is subjected to acidic reagents or conditions. The following table outlines common problems, their probable causes rooted in the compound's reactivity, and recommended solutions to mitigate these issues.

Problem Observed Probable Cause Recommended Solutions & Preventative Measures
Low yield of desired product; formation of a new, less polar byproduct. Acid-catalyzed substitution: The hydroxyl group is protonated and displaced by a nucleophile present in the reaction medium (e.g., Cl⁻ from HCl, or another solvent molecule).1. Choice of Acid: Opt for non-nucleophilic acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) if only a proton source is needed. Avoid hydrohalic acids like HCl or HBr. 2. Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of substitution. 3. Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent water from participating in the reaction.
Formation of a complex mixture of higher molecular weight species or an insoluble precipitate (polymerization). Self-condensation/Polymerization: The highly reactive benzylic carbocation intermediate can act as an electrophile, attacking the electron-rich aromatic ring of another molecule of the alcohol. This is common with benzyl alcohols bearing electron-donating groups.[1]1. Use of a Protecting Group: If the alcohol functionality is not immediately required for the reaction, protect it as a more acid-stable ether (e.g., silyl ether like TBDMS) before proceeding with the acidic step. 2. High Dilution: Perform the reaction under high dilution conditions to reduce the probability of intermolecular reactions. 3. Controlled Addition: Add the alcohol slowly to the acidic reaction mixture to maintain a low instantaneous concentration.
Unexpected aromatic byproducts detected by LC-MS or NMR. Friedel-Crafts Alkylation: The benzylic carbocation can alkylate other aromatic compounds present in the reaction mixture, such as solvents (e.g., toluene) or other reagents.[2][3]1. Solvent Selection: Use non-aromatic, inert solvents like dichloromethane, acetonitrile, or dioxane. 2. Scavengers: In some cases, a non-nucleophilic, sterically hindered base can be used to scavenge protons and prevent the catalytic cycle of degradation.
Complete consumption of starting material with no identifiable major product. General Decomposition: The combination of strong acid, high temperature, and/or extended reaction time can lead to complex degradation pathways, including cleavage of the methoxy group or other undefined reactions.1. Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS at short intervals. 2. Optimize Conditions: Systematically screen for milder conditions (lower temperature, shorter reaction time, weaker acid). 3. Alternative Synthetic Route: If the molecule proves too unstable for the planned acidic step, consider redesigning the synthetic route to introduce the 4-chloro-2-methoxybenzyl moiety at a later stage.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-2-methoxybenzyl alcohol so sensitive to acid?

A1: The sensitivity arises from the electronic effects of the substituents on the benzene ring. The methoxy group at the ortho-position is a strong electron-donating group through resonance. Upon protonation of the benzylic hydroxyl group by an acid, it forms a good leaving group (water). The departure of water is facilitated by the formation of a relatively stable secondary benzylic carbocation. The ortho-methoxy group effectively stabilizes this carbocation by delocalizing the positive charge onto its oxygen atom. While the 4-chloro group is electron-withdrawing and has a slight destabilizing effect, the resonance stabilization from the ortho-methoxy group is the dominant factor, making the alcohol highly reactive in acidic media.

Q2: I need to perform a reaction that generates a catalytic amount of acid. How can I protect the alcohol?

A2: If the subsequent reaction conditions are compatible, you can protect the hydroxyl group as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These are generally stable to a range of non-aqueous acidic conditions but can be selectively removed later using fluoride sources (like TBAF) or specific acidic conditions that are milder than those that would degrade the parent alcohol.

Q3: What analytical methods are best for monitoring the stability of 4-Chloro-2-methoxybenzyl alcohol in a new reaction?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

  • TLC: Provides a quick, qualitative assessment of the reaction progress. You can spot the starting material, the reaction mixture at different time points, and a co-spot to track the consumption of the alcohol and the appearance of new, often less polar, byproducts.

  • LC-MS: Offers quantitative data and mass information. It allows you to monitor the disappearance of the starting material peak (by UV) and identify the masses of any new peaks, which can provide immediate clues about the nature of the degradation products (e.g., a mass corresponding to the benzyl chloride or a dimer).

Q4: Can I use a Lewis acid with this compound?

A4: Caution is strongly advised. Lewis acids can coordinate to the oxygen atoms of both the hydroxyl and methoxy groups, which can promote the formation of the benzylic carbocation and lead to the same degradation pathways as Brønsted acids. The reactivity will depend on the strength of the Lewis acid and the reaction conditions. It is crucial to perform a small-scale test reaction and monitor it closely.

Experimental Protocols & Visual Guides

Protocol 1: Small-Scale Acid Stability Test

This protocol allows you to quickly assess the stability of 4-Chloro-2-methoxybenzyl alcohol under your proposed acidic conditions before committing to a large-scale reaction.

  • Preparation: Dissolve a small amount (e.g., 20 mg) of 4-Chloro-2-methoxybenzyl alcohol in 1 mL of the intended reaction solvent in a small vial.

  • Initial Analysis: Take a small aliquot of this solution for TLC and LC-MS analysis to establish a baseline (T=0).

  • Acid Addition: Add the proposed acid (e.g., a catalytic amount of HCl in dioxane, or p-TsOH) to the vial.

  • Monitoring: Stir the reaction at the intended temperature. Take aliquots at regular intervals (e.g., 15 min, 1 hour, 4 hours) and immediately quench them in a separate vial containing a basic solution (e.g., saturated NaHCO₃) and an extraction solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched aliquots by TLC and LC-MS to observe the rate of disappearance of the starting material and the formation of any degradation products.

Diagram 1: Proposed Acid-Catalyzed Degradation Pathways

degradation_pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Degradation Products Alcohol 4-Chloro-2-methoxy- benzyl alcohol Carbocation Benzylic Carbocation Alcohol->Carbocation + H⁺ - H₂O Substitution Substitution Product (e.g., Benzyl Chloride) Carbocation->Substitution + Nucleophile (e.g., Cl⁻) Polymer Oligomer / Polymer Carbocation->Polymer + Another Alcohol Molecule Alkylation Friedel-Crafts Product Carbocation->Alkylation + Aromatic Solvent

Caption: Acid-catalyzed formation of a key benzylic carbocation intermediate and subsequent degradation pathways.

Diagram 2: Recommended Workflow for Handling Acid-Sensitive Substrates

workflow cluster_planning Phase 1: Planning cluster_testing Phase 2: Small-Scale Testing cluster_decision Phase 3: Decision & Optimization A Identify need for acidic step B Assess substrate sensitivity (e.g., presence of -OMe, benzylic -OH) A->B C Perform small-scale stability test (Protocol 1) B->C D Analyze results (TLC, LC-MS) C->D E Is degradation observed? D->E F Proceed with optimized conditions (low T, non-nucleophilic acid) E->F No / Minimal G Modify synthetic route: 1. Protect the alcohol 2. Change order of steps E->G Yes

Caption: A systematic workflow for planning and executing reactions involving acid-sensitive compounds like 4-Chloro-2-methoxybenzyl alcohol.

References

  • Wan, P., & Chak, B. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Flores-Sanchez, P., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. [Link]

  • Reactivity of substituted 1°/2°/3° benzyl alcohols. (n.d.). ResearchGate. [Link]

  • Acid-catalysed reactions of benzyl alcohol (1a) in p-xylene. (n.d.). ResearchGate. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Reactions of Alcohols. (n.d.). Chemistry LibreTexts. [Link]

Sources

Storage conditions to prevent degradation of 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers handling 4-Chloro-2-methoxybenzyl alcohol . It is designed to move beyond basic safety data sheets (SDS) and provide actionable, field-proven strategies to maintain compound integrity.

Subject: Storage Protocol & Degradation Troubleshooting CAS: 55685-75-1 (Primary), 90296-27-8 (Related) Support Tier: Level 3 (Senior Application Scientist)

Part 1: Critical Storage Parameters (The "Golden Rules")

As a substituted benzyl alcohol, 4-Chloro-2-methoxybenzyl alcohol is susceptible to autoxidation and photo-degradation. While some suppliers list "Room Temperature" for shipping, long-term stability requires stricter controls .

The 3-Pillar Storage System

To prevent the formation of 4-Chloro-2-methoxybenzaldehyde (oxidation impurity) and subsequent benzoic acid derivatives, adhere to this protocol:

ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated) Reduces the kinetic rate of autoxidation. While the melting point is ~47-51°C, storage near ambient temperature increases the risk of "surface melting" and accelerated degradation.
Atmosphere Inert Gas (Argon/Nitrogen) Benzyl alcohols readily oxidize in air. Backfilling the vial with Argon after every use is the single most effective preventive measure.
Light Amber Vial / Foil Wrap Halogenated aromatic compounds can be photosensitive. Light energy can catalyze radical formation, initiating the oxidation cascade.
Decision Logic: Storage Workflow

Use the following logic to determine the appropriate storage location based on your usage frequency.

StorageLogic Start New Shipment Arrives UsageCheck Usage Frequency? Start->UsageCheck Daily Daily/Weekly Use UsageCheck->Daily Active Project LongTerm Long-Term Storage (>1 Month) UsageCheck->LongTerm Backup Stock Desiccator Desiccator Cabinet (Ambient Temp, Dark) Daily->Desiccator Prevents Condensation Cycles Fridge Refrigerator (4°C) Sealed under Argon LongTerm->Fridge Standard Protocol Freezer Freezer (-20°C) Double Sealed LongTerm->Freezer Maximum Stability (>1 Year)

Figure 1: Decision matrix for optimizing storage location based on experimental frequency to balance stability with handling risks (e.g., water condensation).

Part 2: Troubleshooting Degradation

If you suspect your material has compromised integrity, use this guide to diagnose and resolve the issue.

Visual & Physical Diagnosis

Self-Validating Check: The material should be a pale cream to white crystalline solid .

  • Symptom: Material appears oily, yellow, or sticky.

  • Diagnosis: Significant oxidation has occurred. The melting point of the aldehyde impurity is often lower than the alcohol, causing melting point depression.

  • Symptom: Material is clumpy/caked but white.

  • Diagnosis: Hygroscopic moisture absorption.

Chemical Verification (TLC & NMR)

Before committing the material to a reaction, validate purity.

Thin Layer Chromatography (TLC) Assay:

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexanes

  • Visualization: UV (254 nm) and KMnO4 stain (Alcohol oxidizes; Aldehyde does not stain as vigorously).

Spot Position (Rf)IdentityExplanation
Top Spot (High Rf) Aldehyde Impurity 4-Chloro-2-methoxybenzaldehyde. Less polar (lacks H-bond donor).
Middle Spot Target Alcohol 4-Chloro-2-methoxybenzyl alcohol.[1][2][3] Moderate polarity.
Baseline/Streak Acid Impurity 4-Chloro-2-methoxybenzoic acid. Highly polar.
Degradation Pathway

Understanding how the molecule breaks down helps in preventing it.

Degradation Alcohol 4-Chloro-2-methoxybenzyl alcohol (Target) Radical Benzyl Radical Intermediate Alcohol->Radical Light/O2 Aldehyde 4-Chloro-2-methoxy- benzaldehyde (Major Impurity) Radical->Aldehyde Oxidation Acid 4-Chloro-2-methoxy- benzoic acid (Final Product) Aldehyde->Acid Over-oxidation

Figure 2: The oxidative degradation cascade. Note that the aldehyde is the primary contaminant researchers encounter.

Part 3: Handling & Purification Protocols

Protocol A: Re-Purification (Recrystallization)

If degradation is confirmed (yellowing or >5% aldehyde by NMR), perform this purification.

  • Solvent System: Hexanes/Ethyl Acetate (or Cyclohexane/EtOAc).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (~50-60°C).

  • Precipitation: Slowly add hot Hexanes until the solution becomes slightly turbid.

  • Cooling: Allow to cool to room temperature, then place in a fridge (4°C) for 2 hours.

  • Filtration: Filter the white crystals and wash with cold Hexanes.

  • Drying: Vacuum dry for 4 hours. Crucial: Ensure no solvent remains, as solvent pockets can accelerate future degradation.

Protocol B: Safe Thawing (Preventing Water Contamination)

Issue: Users often take a cold bottle and open it immediately, causing atmospheric moisture to condense on the solid.

  • Remove bottle from fridge/freezer.

  • Wait 30 minutes (or until the bottle feels room temp to the touch).

  • Wipe the outside of the bottle dry.

  • Open, weigh quickly, and purge headspace with Argon before re-sealing.

Part 4: Frequently Asked Questions (FAQs)

Q: The SDS says "Store at Room Temperature," but you recommend 4°C. Why? A: SDS recommendations often cover shipping safety or bulk regulatory compliance, not maximum shelf-life for high-purity research. Substituted benzyl alcohols are chemically prone to oxidation. Refrigeration significantly slows this kinetic process, preserving the >98% purity required for sensitive catalytic couplings.

Q: Can I use the material if it has turned yellow? A: It depends on the application. For robust reactions (e.g., simple alkylations), it may work with a yield hit. For sensitive metal-catalyzed cross-couplings, no . The aldehyde impurity can poison catalysts or participate in side reactions. Purify via Protocol A above.

Q: Is this compound hygroscopic? A: Moderately. While not deliquescent, the hydroxyl group can H-bond with atmospheric water. Wet material often leads to "gumming" and makes accurate weighing difficult. Always store with a desiccant packet if possible.

Q: I see a small peak at ~10.0 ppm in my 1H NMR. What is it? A: That is the diagnostic proton signal for the aldehyde (CHO) impurity. Integration of this peak relative to the benzylic CH2 (usually ~4.6 ppm) will give you the precise molar percentage of degradation.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methoxybenzyl alcohol.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxybenzyl alcohol is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and cardiovascular agents. Its structural integrity is defined by a specific 1,2,4-trisubstitution pattern on the benzene ring.

This guide provides a definitive technical framework for the structural assignment of this molecule using 1H NMR spectroscopy. Unlike standard spectral listings, this document compares the target compound against its most common regioisomer (5-chloro) and synthetic precursor (aldehyde) , providing researchers with a self-validating protocol to confirm identity and purity during drug development workflows.

Experimental Protocol & Sample Preparation

To ensure reproducible chemical shifts (


) and coupling constants (

), strict adherence to sample preparation protocols is required.
Solvent Selection: The Critical Variable

The choice of solvent fundamentally alters the appearance of the hydroxymethyl (-CH


OH) group.
FeatureCDCl

(Chloroform-d)
DMSO-d

(Dimethyl sulfoxide-d

)
Recommendation
Hydroxyl (-OH) Broad singlet or invisible (due to exchange).Sharp triplet (coupled to CH

).
DMSO-d

for full assignment.
Benzylic (-CH

-)
Singlet (unsplit).Doublet (coupled to OH).DMSO-d

for connectivity proof.
Water Peak ~1.56 ppm (variable).~3.33 ppm (can obscure OMe).Use dry solvent ampules.
Preparation Steps
  • Mass: Weigh 5–10 mg of 4-Chloro-2-methoxybenzyl alcohol.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D) containing 0.03% TMS.
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution; concentration gradients cause peak broadening.

  • Acquisition:

    • Scans: 16 (minimum) for 400 MHz.

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Spectral Assignment & Interpretation

The core challenge is distinguishing the aromatic protons in the 1,2,4-substitution pattern.

Aliphatic Region
  • Methoxy (-OCH

    
    ): 
    
    
    
    3.80 – 3.85 ppm. Strong Singlet (3H).
  • Benzylic Methylene (-CH

    
    -): 
    
    
    
    4.50 – 4.60 ppm.
    • In DMSO-d

      
      : Appears as a Doublet  (
      
      
      
      Hz).
    • In CDCl

      
      : Appears as a Singlet .
      
  • Hydroxyl (-OH):

    
     5.00 – 5.20 ppm (DMSO-d
    
    
    
    ).
    • Appears as a Triplet (

      
       Hz). Note: If this triplet is broad or a singlet, the sample is "wet" (proton exchange with H
      
      
      
      O).
Aromatic Region (The Fingerprint)

The 4-chloro-2-methoxy substitution creates a distinct splitting pattern involving three non-equivalent protons: H3, H5, and H6 .

  • H6 (Position 6): Ortho to the benzylic group.

  • H5 (Position 5): Meta to H3, Ortho to H6.

  • H3 (Position 3): Isolated between OMe and Cl groups.

Assignment Logic Table
ProtonChemical Shift (

ppm)*
MultiplicityCoupling Constant (

Hz)
Structural Justification
H6 7.20 – 7.40 Doublet (d)

Most deshielded. Ortho to alkyl group.[1] Only has one ortho neighbor (H5).
H5 6.90 – 7.00 Doublet of Doublets (dd)

,

Shielded by para-OMe. Couples to H6 (ortho) and H3 (meta).
H3 6.85 – 6.95 Doublet (d)

Most shielded (Ortho to OMe). Isolated by substituents; shows only meta coupling.

*Note: Shifts are approximate relative to TMS in DMSO-d


.

Comparative Analysis: Distinguishing Impurities

In drug development, proving you have the correct isomer is as important as assigning the peaks.

Scenario A: Distinguishing from Regioisomer (5-Chloro-2-methoxybenzyl alcohol)

The 5-chloro isomer is a common impurity if the starting material chlorination was non-selective.

  • 4-Chloro Isomer (Target):

    • Isolated Proton (d, ~2Hz): Is H3 . It is ortho to the Methoxy group.

    • Shift: Upfield (~6.9 ppm) due to shielding by OMe.

  • 5-Chloro Isomer (Impurity):

    • Isolated Proton (d, ~2Hz): Is H6 . It is ortho to the Benzylic alcohol.

    • Shift: Downfield (~7.4 ppm) due to deshielding by the alkyl group and lack of ortho-shielding.

Diagnostic Rule: Look for the small meta-coupled doublet (


 Hz).
  • If it is at ~6.9 ppm

    
    4-Chloro  (Correct Product).
    
  • If it is at ~7.4 ppm

    
    5-Chloro  (Incorrect Isomer).
    
Scenario B: Distinguishing from Precursor (Aldehyde)

Incomplete reduction of 4-chloro-2-methoxybenzaldehyde is a common issue.

  • Aldehyde Signal: Look for a sharp singlet at

    
     10.3 – 10.4 ppm .
    
  • Benzylic Shift: The -CH

    
    - of the alcohol is at ~4.5 ppm. If the aldehyde is present, you will see the -CHO proton far downfield.
    

Visualization of Logic Pathways

Figure 1: Aromatic Proton Assignment Decision Tree

This diagram illustrates the logic flow for assigning the three aromatic signals based on splitting patterns (multiplicity).

AromaticAssignment Start Analyze Aromatic Region (6.8 - 7.5 ppm) CountPeaks Count Signals Start->CountPeaks Signal1 Signal A: Large Doublet (d) J ~ 8.2 Hz CountPeaks->Signal1 Signal2 Signal B: Doublet of Doublets (dd) J ~ 8.2 & 2.0 Hz CountPeaks->Signal2 Signal3 Signal C: Small Doublet (d) J ~ 2.0 Hz CountPeaks->Signal3 AssignH6 Assign H6 (Ortho to H5, No Meta) Signal1->AssignH6 Only Ortho Coupling AssignH5 Assign H5 (Ortho to H6, Meta to H3) Signal2->AssignH5 Ortho + Meta Coupling AssignH3 Assign H3 (Meta to H5, Isolated) Signal3->AssignH3 Only Meta Coupling

Caption: Logical flow for assigning H3, H5, and H6 based on J-coupling analysis.

Figure 2: Isomer Differentiation Workflow

A self-validating check to confirm the 4-chloro vs. 5-chloro substitution pattern.

IsomerCheck Input Identify 'Isolated' Proton (Doublet, J ~ 2 Hz) CheckShift Check Chemical Shift Input->CheckShift Upfield Upfield (~6.9 ppm) Shielded by Ortho-OMe CheckShift->Upfield < 7.0 ppm Downfield Downfield (~7.4 ppm) Deshielded by Alkyl CheckShift->Downfield > 7.2 ppm Result4Cl CONFIRMED: 4-Chloro-2-methoxy (H3 is isolated) Upfield->Result4Cl Result5Cl REJECTED: 5-Chloro-2-methoxy (H6 is isolated) Downfield->Result5Cl

Caption: Diagnostic workflow to distinguish the target 4-chloro compound from its 5-chloro regioisomer.

References

  • Royal Society of Chemistry (RSC). Green Chemistry Supplementary Information: Selective Reduction of Aldehydes. (Provides general benzyl alcohol spectral data).

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn. Reson. Chem. 2006.[2][3] (Authoritative source on solvent effects).

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Methoxybenzyl alcohol. (Spectral comparator data).

  • Google Patents. Synthesis of 5-bromo-4-chloro-2-methoxybenzaldehyde. (Precursor data verification).

Sources

FTIR spectrum analysis of 4-Chloro-2-methoxybenzyl alcohol functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Vibrational Spectroscopy Techniques for 4-Chloro-2-methoxybenzyl Alcohol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 187310-44-5) is a critical pharmacophore intermediate, often employed in the synthesis of bioactive agents where the halogen and ether moieties modulate metabolic stability.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the industry workhorse for rapid purity verification, polymorph screening, and goods-in raw material identification.[1]

This guide objectively compares FTIR sampling techniques (ATR vs. Transmission KBr) and contrasts FTIR with Raman spectroscopy to provide a decision framework for analytical scientists characterizing this specific trisubstituted benzene derivative.

Structural Deconstruction & Vibrational Logic

To interpret the spectrum accurately, we must first isolate the vibrational oscillators within the molecule. 4-Chloro-2-methoxybenzyl alcohol presents a unique "fingerprint" derived from four distinct functional domains:

  • Primary Alcohol (-CH₂OH): Dominated by O-H stretching (sensitive to hydrogen bonding) and C-O stretching.

  • Aryl Ether (-OCH₃): Characterized by asymmetric C-O-C stretching.

  • Halogenation (-Cl): A heavy atom substitution at the para position (relative to the benzyl group), creating low-frequency C-Cl vibrations.[1]

  • 1,2,4-Trisubstituted Benzene Ring: Specific out-of-plane (oop) C-H bending patterns essential for confirming regioisomerism.

Experimental Methodology: ATR vs. KBr

The choice of sampling technique fundamentally alters the spectral quality for this compound.

Protocol A: Diamond ATR (Attenuated Total Reflectance)

Best for: Routine QC, High Throughput, Polymorph Screening[1]

Workflow:

  • Crystal Selection: Use a Monolithic Diamond ATR (single reflection) for durability against the crystalline abrasive nature of the solid.

  • Background: Collect 32 scans of air background.

  • Loading: Apply ~5 mg of 4-Chloro-2-methoxybenzyl alcohol to the crystal center.

  • Compression: Apply high pressure (>80 lbs/in²) using the slip-clutch tower. Crucial: Ensure intimate contact to maximize the evanescent wave penetration (approx. 2 µm depth).

  • Acquisition: 4 cm⁻¹ resolution, 32 scans.

Protocol B: KBr Pellet (Transmission)

Best for: High-Resolution Fingerprinting, Low-Frequency Analysis (C-Cl stretch)[1]

Workflow:

  • Ratio: Mix 2 mg of analyte with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Pulverize in an agate mortar until a fine, non-reflective powder is achieved (avoids Christiansen effect scattering).

  • Pressing: Compress at 10 tons for 2 minutes under vacuum to evacuate air.

  • Acquisition: 2 cm⁻¹ resolution, 64 scans.

Comparative Data: Technique Performance
FeatureDiamond ATRKBr Pellet (Transmission)Impact on 4-Chloro-2-methoxybenzyl Alcohol Analysis
Sample Prep < 1 min (Neat)15-20 mins (Grinding/Pressing)ATR is superior for rapid QC of incoming raw materials.[1]
O-H Region Lower intensityHigh intensityKBr often shows broader O-H bands due to absorbed moisture; ATR is "drier."
Cut-off ~525 cm⁻¹ (ZnSe lens)~400 cm⁻¹Critical: The C-Cl stretch often lies near 600-800 cm⁻¹.[1] Some ATR units cut off this region. KBr is safer for halogen verification.
Peak Shift Slight red-shiftStandardATR peak positions shift slightly due to wavelength-dependent penetration depth.[1]

Spectral Interpretation Guide

The following table details the specific functional group assignments for 4-Chloro-2-methoxybenzyl alcohol.

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Note
Hydroxyl (-OH) O-H Stretch3200–3400 (Broad)Broadening indicates intermolecular H-bonding in the solid state.[1] Sharpens in dilute solution.
Aromatic Ring C-H Stretch3000–3100Weak, sharp peaks just above 3000.[2] Distinguishes from aliphatic backbone.[3]
Alkyl (-CH₂-, -CH₃) C-H Stretch2850–2960Asymmetric and symmetric stretches of the methoxy methyl and benzyl methylene groups.[1]
Aromatic Ring C=C Stretch1450–1600Usually 2-3 bands. Confirming the benzene backbone.[4]
Aryl Ether (-OCH₃) C-O Stretch1230–1270Strong intensity.[1] Characteristic of alkyl-aryl ethers.
Primary Alcohol C-O Stretch1000–1050Strong band.[2] Confirms the benzylic alcohol moiety.[4][5]
Trisubstituted Ring C-H OOP Bend800–900Critical for Regioisomerism. 1,2,4-substitution typically shows two strong bands here.[1]
Aryl Chloride C-Cl Stretch600–800Often a strong band, but can be obscured in the "fingerprint" noise.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific molecule?

Diagram 1: Analytical Decision Matrix

This workflow illustrates when to deploy FTIR versus alternative methods.

DecisionMatrix Start Analytical Goal ID Rapid ID / QC Start->ID Struct Exact Structure Proof Start->Struct Polymorph Crystal Form / Symmetry Start->Polymorph FTIR Technique: FTIR (ATR) ID->FTIR Fast, Fingerprint match NMR Technique: 1H / 13C NMR Struct->NMR Connectivity mapping Polymorph->FTIR H-bond changes Raman Technique: Raman (785 nm) Polymorph->Raman Lattice vibrations

Figure 1: Decision matrix for selecting the appropriate spectroscopic technique based on analytical requirements.

Detailed Comparison
1. FTIR vs. Raman Spectroscopy

Raman is a scattering technique that is complementary to FTIR (absorption).[3]

  • The "Mutual Exclusion" Principle: For centrosymmetric molecules, bands active in FTIR are inactive in Raman. While 4-Chloro-2-methoxybenzyl alcohol has low symmetry (C1), the intensities differ vastly.[1]

  • C-Cl Detection: The C-Cl stretch involves a high change in polarizability (making it Raman strong ) but a moderate change in dipole (FTIR active). Raman is often superior for confirming the halogenation.

  • O-H Detection: The O-H stretch is FTIR strong (large dipole change) but Raman weak.[3] FTIR is far superior for monitoring the alcohol functionality and hydrogen bonding state.

  • Fluorescence Risk: This molecule is an aromatic ether. It may fluoresce under 532 nm Raman excitation. FTIR has no fluorescence interference.

2. FTIR vs. NMR
  • NMR (Nuclear Magnetic Resonance): Provides the exact count of protons and carbons. It can definitively prove the methoxy group is at the 2-position and Chlorine at the 4-position via coupling constants (J-values).

  • FTIR: Cannot easily distinguish between 4-chloro-2-methoxy... and 5-chloro-2-methoxy... isomers without a reference standard. FTIR is a comparative tool, whereas NMR is an absolute tool.

Advanced Workflow: Spectral Data Processing

To ensure data integrity (ALCOA+ principles), the following processing steps are recommended for the raw interferogram.

DataProcess Raw Raw Interferogram Apod Apodization (Boxcar/Triangular) Raw->Apod Reduce side-lobes FFT Fast Fourier Transform Apod->FFT Time to Freq domain Back Background Correction FFT->Back Ratio against Air Base Baseline Correction (Rubberband) Back->Base Remove slope Final Absorbance Spectrum Base->Final

Figure 2: Signal processing workflow from raw data acquisition to final absorbance spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data. National Institute of Standards and Technology. Available at: [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 4-Chloro-2-methoxybenzyl Alcohol Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative guide on establishing and verifying reference standards for the quality control of 4-Chloro-2-methoxybenzyl alcohol (CAS 55685-75-1). In the landscape of pharmaceutical development and chemical synthesis, the integrity of your starting materials and intermediates is paramount. A well-characterized reference standard is not merely a vial of pure substance; it is the cornerstone of analytical accuracy, ensuring the reliability, safety, and efficacy of the final product.

This guide eschews a simple checklist approach. Instead, we will delve into the scientific rationale behind the selection of analytical methodologies, provide robust, self-validating experimental protocols, and compare the performance of these techniques. Our objective is to empower you, the researcher, scientist, or drug development professional, to confidently establish and utilize reference standards for 4-Chloro-2-methoxybenzyl alcohol.

The Hierarchy and Role of Reference Standards

Before we analyze the molecule, we must understand the ecosystem of reference standards. The concept of traceability is crucial; it ensures that measurements are accurate and comparable over time and across different laboratories. This hierarchy is foundational to Good Manufacturing Practices (GMP).

G cluster_0 Hierarchy of Reference Standards Primary Primary Pharmacopeial Standard (e.g., USP, Ph. Eur.) Highest Metrological Quality CRM Certified Reference Material (CRM) Traceable to Primary Standard (e.g., TraceCERT®) Primary->CRM provides traceability for Secondary Secondary / In-House Standard Qualified Against a Primary or CRM CRM->Secondary used for qualification of Working Working Standard Used for routine daily analysis Secondary->Working used to calibrate

Caption: The metrological traceability of analytical reference standards.

A Primary Standard , such as one from the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), is accepted without requiring comparison to a higher standard.[1] A Certified Reference Material (CRM) is characterized by a metrologically valid procedure and comes with a certificate providing the value of a specified property and its uncertainty.[2] For a molecule like 4-Chloro-2-methoxybenzyl alcohol, for which a primary pharmacopeial standard may not exist, a well-characterized CRM from an accredited vendor is the ideal starting point. Your own In-house or Secondary Standard must then be rigorously qualified against this CRM.

Physicochemical Characterization of 4-Chloro-2-methoxybenzyl alcohol

The first step in quality control is to confirm the fundamental properties of the substance. These data form the basic specifications on a Certificate of Analysis (CoA).[3][4][5]

PropertyTypical ValueSignificance
IUPAC Name (4-Chloro-2-methoxyphenyl)methanolUnambiguous chemical identity.[6]
CAS Number 55685-75-1Unique registry number for identification.[6]
Molecular Formula C₈H₉ClO₂Confirms elemental composition.[6][7]
Molecular Weight 172.61 g/mol Used in calculations for assay and purity.[6]
Appearance Pale cream to cream crystalline solidA simple but critical initial identity and purity check.[8]
Melting Point 44-52 °CA narrow range indicates high purity.[8]
Solubility Soluble in alcohols, ethersInsoluble in water. Important for sample preparation in analytical methods.

A Multi-Modal Approach to Identity, Purity, and Assay

No single analytical technique is sufficient to fully characterize a reference standard. A robust quality control strategy employs orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to provide a comprehensive and reliable assessment.

Definitive Identification: The Spectroscopic Toolkit

Identity testing confirms that the material is, unequivocally, 4-Chloro-2-methoxybenzyl alcohol.

Expertise & Experience: NMR is the gold standard for structural elucidation. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms and the chemical environment of each nucleus. For a reference standard, the spectrum must be consistent with the proposed structure and show no significant signals from impurities. While specific spectra for 4-Chloro-2-methoxybenzyl alcohol are not abundant in public literature, data from analogous structures like 4-methoxybenzyl alcohol and 4-chlorobenzyl alcohol can serve as a guide for expected chemical shifts.[9][10][11]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Chloro-2-methoxybenzyl alcohol standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is intended.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (CDCl₃ at 7.26 ppm) or the TMS peak (0 ppm).

  • Acceptance Criteria: The chemical shifts, splitting patterns, and integration values of the observed signals must correspond to the structure of 4-Chloro-2-methoxybenzyl alcohol. No single impurity signal should represent >0.1% of the total integral area.

Expertise & Experience: MS provides the molecular weight of the compound, offering a powerful confirmation of identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes an indispensable tool for identifying and quantifying impurities.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition from the exact mass, leaving little room for ambiguity.[13]

Trustworthiness: A key validation step is to compare the observed isotopic pattern with the theoretical pattern. For 4-Chloro-2-methoxybenzyl alcohol, the presence of a chlorine atom results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), providing a self-validating feature in the spectrum.

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule. For 4-Chloro-2-methoxybenzyl alcohol, the spectrum should exhibit characteristic absorptions for the hydroxyl (-OH stretch, broad, ~3300 cm⁻¹), C-O stretches (~1250 and 1050 cm⁻¹), and aromatic C-H and C=C bonds. While less specific than NMR, it is a rapid and valuable identity test, often stipulated by pharmacopeias.[14]

Purity Determination: The Chromatographic Workhorses

Chromatographic methods are essential for separating the main compound from any impurities, including starting materials, by-products, and degradation products.

Expertise & Experience: HPLC with UV detection is the most common method for determining the purity of non-volatile organic compounds.[15] A reversed-phase method is ideal for a moderately polar molecule like 4-Chloro-2-methoxybenzyl alcohol. The choice of a gradient elution is crucial for a purity method; it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and detected within a reasonable run time.

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 stationary phase, e.g., 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 2 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 3 min.

    • Return to 30% B over 1 min and re-equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm. A PDA detector is preferred to evaluate peak purity and detect co-eluting impurities.

  • Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL for analysis.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Calculation: Purity is typically reported as area percent (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

Expertise & Experience: GC is an excellent alternative or orthogonal technique, particularly for volatile impurities that may not be well-retained in reversed-phase HPLC.[16][17] For a hydroxyl-containing compound like this, derivatization (e.g., trimethylsilylation) can sometimes improve peak shape and thermal stability, though it may not be necessary on modern inert columns.[18] Using a flame ionization detector (FID) provides a uniform response factor for hydrocarbons, making it semi-quantitative without needing individual standards for each impurity.

Experimental Protocol: GC-FID for Purity

  • Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A mid-polarity column, e.g., a 5% phenyl-methylpolysiloxane phase (DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Inlet: 250 °C.

    • Oven: Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Detector: 300 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Prepare a solution of the reference standard at ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • System Suitability:

    • Inject the standard solution six times. The RSD of the peak area and retention time should be ≤ 2.0% and ≤ 0.5%, respectively.

  • Calculation: Purity is determined by area percent normalization, similar to HPLC.

Assay Determination: Quantifying the Standard

Expertise & Experience: While purity methods measure the proportion of the main component relative to impurities, the assay determines the absolute content of the substance, accounting for non-chromatophoric impurities, water, and residual solvents. A mass balance approach is the most comprehensive method.

Assay (Mass Balance) = 100% - % Water - % Residual Solvents - % Non-Volatile Residue - % Chromatographic Impurities

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace GC, as these are volatile impurities from the synthesis process.[12]

  • Non-Volatile Residue (Residue on Ignition/Sulfated Ash): Measures inorganic impurities.[14]

  • Chromatographic Impurities: Determined by the high-purity HPLC or GC method described above.

An alternative is quantitative NMR (qNMR) , a primary ratio method where the integral of a signal from the analyte is compared to the integral of a known signal from a certified internal standard of known purity and weight.

Qualifying an In-house Standard: A Comparative Workflow

Once you have a high-quality CRM, you can qualify your own in-house (secondary) standard for routine use. The goal is to demonstrate that your in-house material is fit for its intended purpose and is traceable to the CRM.

G cluster_1 In-House Reference Standard Qualification Workflow cluster_tests Comparative Analytical Testing Candidate Candidate In-House Material Lot HPLC HPLC Purity Profile (Overlay Chromatograms) Candidate->HPLC GC GC Purity Profile (Side-by-side Comparison) Candidate->GC Spectro Spectroscopic ID (NMR, IR, MS) (Confirm Structural Identity) Candidate->Spectro Assay Assay Determination (Mass Balance or qNMR) Candidate->Assay CRM Certified Reference Material (CRM) CRM->HPLC Analyzed Concurrently CRM->GC Analyzed Concurrently CRM->Spectro Analyzed Concurrently CRM->Assay Analyzed Concurrently CoA Issue Certificate of Analysis (Assign Purity, Assay, Retest Date) HPLC->CoA GC->CoA Spectro->CoA Assay->CoA

Caption: Workflow for qualifying an in-house standard against a CRM.

The core of the qualification is a head-to-head comparison.

Comparative Data Summary (Example)

TestMethodCertified Reference Material (CRM)In-House Candidate LotAcceptance Criteria
Identity ¹H NMRSpectrum conforms to structureSpectrum conforms to structureSpectra must be identical
Identity MS (m/z)[M+H]⁺ at 173.03[M+H]⁺ at 173.03Consistent molecular ion and fragmentation
Purity HPLC (Area %)99.85%99.79%Purity ≥ 99.5%; Impurity profile comparable
Assay Mass Balance99.7% (as-is)99.6% (as-is)Assay value within ±0.5% of CRM
Water Karl Fischer0.05%0.08%≤ 0.2%
Residual Solvents Headspace GCToluene: 50 ppmToluene: 85 ppmMeets ICH Q3C limits

Trustworthiness: The power of this comparison lies in analyzing both the CRM and the in-house candidate concurrently using the same methods, instruments, and analysts. This minimizes systematic error and provides a direct, reliable comparison of the materials. The impurity profile of the in-house standard should be qualitatively and quantitatively similar to the CRM, with no new impurities above the identification threshold (typically 0.10%).

Conclusion

Establishing a reference standard for 4-Chloro-2-methoxybenzyl alcohol is a systematic process grounded in orthogonal analytical techniques. It begins with procuring a Certified Reference Material to ensure traceability. The qualification of an in-house secondary standard hinges on a rigorous, direct comparison against this CRM, covering identity, purity, and assay. By following the scientifically sound methodologies and validation principles outlined in this guide, researchers can ensure the accuracy and reliability of their analytical data, thereby safeguarding the quality and integrity of their research and development endeavors.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Oxidation Studies.[Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Synthesis and Characterization.[Link]

  • U.S. Pharmacopeia. NF 30 Official Monographs / Benzyl Alcohol.[Link]

  • Chemie Brunschwig. Certificate of Analysis (CoA) Download Portal.[Link]

  • European Pharmacopoeia. Benzyl alcohol Monograph (Sample).[Link]

  • NIST. Mass Spectrum of 4-Methoxybenzyl alcohol, TMS derivative.[Link]

  • Lab Alley. Certificates of Analysis.[Link]

  • Labcompare. 4-Chloro-2-methoxybenzyl alcohol, 97% from Thermo Fisher Scientific.[Link]

  • PureSynth. 4-Chloro-2-Methoxybenzyl Alcohol 97%.[Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration.[Link]

  • SIELC. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column.[Link]

  • Texas Tech University. Supporting Information for Ester Hydrogenation.[Link]

  • SpectraBase. 4-Methoxybenzyl alcohol Spectrum.[Link]

  • PubChem. 4-Methoxybenzyl alcohol Compound Summary.[Link]

  • Chemassist. Pharmaceutical Impurity Analysis Overview.[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.[Link]

  • CompTox Chemicals Dashboard (EPA). 4-Chloro-2-methylbenzyl alcohol - Related Substances.[Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC.[Link]

  • Phenomenex. Chiral HPLC Separations Guide.[Link]

  • PubMed. Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites.[Link]

  • MDPI. Applications of Gas Chromatography for the Determination of Illegal Drugs.[Link]

  • MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis.[Link]

  • Oregon State University. Mass Spectrometry Center.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55685-75-1 | Formula: C₈H₉ClO₂ | Physical State: Crystalline Solid[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a Skin, Eye, and Respiratory Irritant . As a Senior Application Scientist, I prioritize the "Barrier & Containment" strategy for this compound. While 4-Chloro-2-methoxybenzyl alcohol is not classified as acutely toxic (fatal) like some benzyl halides, its status as a halogenated benzyl alcohol derivative presents specific risks regarding contact dermatitis and mucous membrane irritation .[1]

The primary exposure vector is dust inhalation during weighing and dermal absorption during solubilization.

GHS Hazard Classification
Hazard CodeClassificationDescriptionOperational Implication
H315 Skin Irritation (Cat 2)Causes skin irritation.[1][3]Direct contact will cause redness/dermatitis. Double-gloving recommended.
H319 Eye Irritation (Cat 2A)Causes serious eye irritation.[3][4][5]Dust can cause corneal abrasion and chemical burns. Goggles required if powder is fine.
H335 STOT-SE (Cat 3)May cause respiratory irritation.[5]Never handle on an open bench. Use a fume hood.

Part 2: The Barrier Strategy (PPE Matrix)

Rationale: This protocol relies on "Redundancy" – if one barrier fails (e.g., glove tear), a secondary control (engineering) must be in place.[1]

Personal Protective Equipment (PPE)
Protection ZoneRecommended GearTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around side shields.[1] Goggles seal the orbital area against irritant dust.
Dermal (Hand) Nitrile Gloves (Min 0.11mm thickness)Standard: Disposable Nitrile. High Risk (Solutions): Double-gloving is required when dissolved in organic solvents (DCM, MeOH) to prevent permeation.
Dermal (Body) Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes. Cotton/Poly blend is acceptable; fire-resistant (Nomex) if using pyrophoric reagents downstream.
Respiratory Fume Hood (Primary) or N95 Respirator (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to block H335 triggers.
Engineering Controls (The "Invisible" PPE)[1]
  • Fume Hood: Maintain sash at proper working height (18 inches). Face velocity should be 80–100 fpm.

  • Balance Enclosure: If a dedicated hood is unavailable for the analytical balance, use a static-dissipative powder weighing enclosure.

Part 3: Operational Protocols (Step-by-Step)

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the critical decision points during the handling of 4-Chloro-2-methoxybenzyl alcohol, emphasizing the transition from solid to solution state.

SafeHandling Start Storage (4°C) Keep Container Tightly Closed Check Risk Assessment Check Ventilation & PPE Start->Check Weighing Weighing (Solid) HAZARD: Dust Generation Control: Fume Hood + Static Gun Check->Weighing Pass Solubilization Solubilization Solvent: MeOH/DCM HAZARD: Splash/Permeation Weighing->Solubilization Transfer Solid Waste Disposal Halogenated Organic Waste Weighing->Waste Spill Cleanup Reaction Reaction / Synthesis Closed System Solubilization->Reaction Add Reagents Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing high-risk transition points (Red) where PPE failure is most critical.

Protocol A: Weighing & Transfer (Critical Step)

Risk: This is the moment of highest exposure potential due to airborne dust.[1]

  • Preparation: Place the analytical balance inside the chemical fume hood. If vibration is an issue, turn off the hood fan momentarily only if wearing an N95 respirator, then immediately reactivate.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat. Substituted benzyl alcohols are often crystalline and prone to static fly-away.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the solid using a clean spatula into a tared weighing boat.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Dissolution (Immediate): Once weighed, immediately dissolve the solid in the reaction solvent (e.g., Methanol, DCM) before moving it to the reaction setup. Transporting liquids is safer than transporting open powders.

Protocol B: Spill Response & Decontamination

Self-Validating Step: If you can smell the chemical (faint floral/alcohol odor) after cleanup, the decontamination is incomplete.[1]

  • Solid Spill:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the damp solid and place it in a solid waste bag.

  • Surface Decontamination:

    • Wipe the area with soap and water, followed by 70% Ethanol.

    • Discard wipes into Solid Hazardous Waste .

Part 4: Disposal & Environmental Stewardship

Waste Stream: Halogenated Organic Waste. Because this molecule contains a Chlorine atom (Cl) on the aromatic ring, it must not be mixed with non-halogenated solvents (like pure acetone or hexane) if your facility separates them. Halogens require high-temperature incineration to prevent the formation of dioxins during disposal.

  • Labeling: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "4-Chloro-2-methoxybenzyl alcohol" and the primary solvent (e.g., "Dichloromethane").[1]

References

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methoxybenzyl alcohol (CID 3549393).[1][2][6][7] National Library of Medicine. [Link]

  • PureSynth. (2026).[8] 4-Chloro-2-Methoxybenzyl Alcohol 97% Product Data. PureSynth Research Chemicals.[8] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.